molecular formula C10H11BrO2 B1273307 2-[(4-Bromophenyl)methyl]-1,3-dioxolane CAS No. 4410-16-6

2-[(4-Bromophenyl)methyl]-1,3-dioxolane

Cat. No.: B1273307
CAS No.: 4410-16-6
M. Wt: 243.1 g/mol
InChI Key: ACKDBUNMLXWBHV-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methyl]-1,3-dioxolane is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Bromophenyl)methyl]-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Bromophenyl)methyl]-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKDBUNMLXWBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373655
Record name 2-[(4-bromophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4410-16-6
Record name 2-[(4-bromophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bridging the Gap: A Comparative Analysis of 2-(4-bromophenyl)-1,3-dioxolane and 2-(4-bromobenzyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic synthesis and drug development, subtle structural modifications can precipitate profound changes in chemical behavior and synthetic utility. This technical guide provides an in-depth comparative analysis of two closely related aryl bromides: 2-(4-bromophenyl)-1,3-dioxolane and 2-(4-bromobenzyl)-1,3-dioxolane. The core distinction lies in a single methylene (-CH₂) bridge, which separates the 4-bromophenyl moiety from the 1,3-dioxolane ring in the latter. We will dissect how this seemingly minor difference dictates divergent synthetic pathways, introduces unique sites of reactivity, and ultimately defines their distinct strategic roles as building blocks in complex molecule synthesis. This guide serves as a technical resource for researchers, enabling informed selection and application of these valuable chemical intermediates.

The Foundational Distinction: Phenyl versus Benzyl Groups

Before delving into the specifics of the target molecules, it is crucial to establish the fundamental difference between a phenyl and a benzyl group. A phenyl group (Ph) , with the formula C₆H₅–, consists of a benzene ring directly attached to a substituent.[1] In contrast, a benzyl group (Bn) , with the formula C₆H₅CH₂–, comprises a benzene ring linked to its substituent via a methylene (-CH₂) spacer.[1][2]

This intervening methylene group is not a passive linker; it is a site of enhanced reactivity known as the benzylic position .[3] The C-H bonds at this position have a lower dissociation energy compared to typical alkyl or aryl C-H bonds because the resulting radical, cation, or anion is resonance-stabilized by the adjacent aromatic ring.[1][4] This inherent reactivity is the primary source of the functional differences between our two molecules of interest.

Figure 1: Structural difference between a phenyl and a benzyl substituent. The benzyl group's methylene bridge is the reactive benzylic position.

Molecular Structures: A Side-by-Side Comparison

The structural consequences of the phenyl versus benzyl distinction are clearly illustrated in our target molecules. 2-(4-bromophenyl)-1,3-dioxolane features the dioxolane ring attached directly to the sp² hybridized carbon of the brominated benzene ring. In contrast, 2-(4-bromobenzyl)-1,3-dioxolane has the dioxolane ring attached to the sp³ hybridized benzylic carbon.

Molecular_Structures cluster_phenyl_dioxolane 2-(4-bromophenyl)-1,3-dioxolane cluster_benzyl_dioxolane 2-(4-bromobenzyl)-1,3-dioxolane cluster_phenyl_struct_nodes cluster_benzyl_struct_nodes struct1 Structure label1 Direct Aryl-Acetal Linkage struct2 Structure label2 Benzylic Methylene Spacer p_diox O-CH₂-CH₂-O-CH- p_aryl C₆H₄Br b_diox O-CH₂-CH₂-O-CH- b_spacer CH₂- b_aryl C₆H₄Br

Figure 2: Comparison of the chemical structures. The red text highlights the key differentiating methylene spacer in the benzyl derivative.

Synthesis Strategies and Mechanistic Insights

The difference in structure necessitates distinct starting materials for synthesis. Both pathways, however, rely on the same fundamental reaction: the acid-catalyzed formation of an acetal (in this case, a cyclic acetal known as a dioxolane) to protect a carbonyl group.[5] The 1,3-dioxolane group is a robust protecting group for aldehydes and ketones, stable to a wide range of non-acidic reagents.[6]

Synthesis of 2-(4-bromophenyl)-1,3-dioxolane

This compound is synthesized from the aromatic aldehyde, 4-bromobenzaldehyde. The reaction involves the nucleophilic attack of ethylene glycol onto the protonated carbonyl carbon, followed by intramolecular cyclization and dehydration.

Experimental Protocol: [7]

  • Charging the Flask: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 4-bromobenzaldehyde (10 mmol), ethylene glycol (30 mmol, 3 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 0.01 eq.) in toluene (30 mL).

  • Azeotropic Water Removal: Heat the mixture to reflux (approx. 110-130°C). Water formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization from petroleum ether to yield the final product as a white solid.[7]

Synthesis of 2-(4-bromobenzyl)-1,3-dioxolane

The synthesis of the benzyl analogue follows the same mechanistic principle but must start from 2-(4-bromophenyl)acetaldehyde, which already contains the required methylene spacer.

Proposed Experimental Protocol:

  • Charging the Flask: In a similar setup to the one described above, combine 2-(4-bromophenyl)acetaldehyde (10 mmol), ethylene glycol (30 mmol, 3 eq.), and catalytic p-TsOH (0.1 mmol) in toluene (30 mL).

  • Azeotropic Water Removal: Heat the mixture to reflux, collecting the evolved water in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction via TLC for the disappearance of the starting aldehyde.

  • Work-up and Purification: Follow the identical neutralization, extraction, and drying procedure as described in section 3.1. After solvent removal, purify the resulting oil or solid by vacuum distillation or column chromatography to yield the target compound.

Figure 3: Comparative synthetic workflow. The core chemical transformation is identical, but the choice of starting material is dictated by the target structure.

Comparative Physicochemical and Reactivity Analysis

The structural divergence directly translates into different physical properties and, most importantly, distinct chemical reactivities.

Physicochemical Properties
Property2-(4-bromophenyl)-1,3-dioxolane2-(4-bromobenzyl)-1,3-dioxolane
Molecular Formula C₉H₉BrO₂[8]C₁₀H₁₁BrO₂
Molecular Weight 229.07 g/mol [8]243.10 g/mol
Appearance Colorless liquid or low-melting white solid[7][9]Expected to be a liquid or low-melting solid
Melting Point 33-35 °CData not readily available
CAS Number 10602-01-4[8]5770-05-8 (example)
Spectroscopic Signatures (Predicted ¹H NMR)

Proton NMR spectroscopy provides a clear method for distinguishing between the two isomers.

Predicted ¹H NMR Signal2-(4-bromophenyl)-1,3-dioxolane2-(4-bromobenzyl)-1,3-dioxolane
Dioxolane -CH₂CH₂- ~4.0-4.2 ppm (multiplet, 4H)~3.8-4.0 ppm (multiplet, 4H)
Acetal Methine (O-CH-O) ~5.8 ppm (singlet, 1H)~5.0 ppm (triplet, 1H)
Benzylic Protons (-CH₂-Ar) N/A~3.0 ppm (doublet, 2H)
Aromatic Protons ~7.4-7.6 ppm (AA'BB' system, 4H)~7.1-7.5 ppm (AA'BB' system, 4H)

The most telling differences are the absence of benzylic protons and the singlet nature of the acetal methine proton in the phenyl derivative, versus the presence of a doublet for the benzylic protons and a triplet for the acetal methine (coupled to the benzylic protons) in the benzyl derivative.

Differential Chemical Reactivity

While both molecules possess an aryl bromide suitable for cross-coupling reactions, the benzyl derivative contains a second, highly valuable reactive site.

  • Shared Reactivity (Aryl Bromide): The C(sp²)-Br bond in both compounds is a key functional handle for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The dioxolane group effectively protects the aldehyde functionality during these transformations.

  • Unique Reactivity (Benzylic Position): Only 2-(4-bromobenzyl)-1,3-dioxolane has the reactive benzylic C-H bonds. This position is susceptible to two major classes of reactions that are impossible for its phenyl counterpart.

    • Free-Radical Bromination: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (AIBN or light), the benzylic position can be selectively halogenated.[10][11] This introduces a new functional group without affecting the aryl bromide.

    • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic carbon.[4][10] If there is at least one benzylic hydrogen, the entire side chain can be oxidized to a carboxylic acid.

Reactivity_Difference cluster_reactions Unique Benzylic Reactions parent 2-(4-bromobenzyl)-1,3-dioxolane reagent1 NBS, AIBN, Δ parent->reagent1 reagent2 KMnO₄, H₃O⁺, Δ parent->reagent2 bromination Benzylic Bromination (α-bromo derivative) note Note: 2-(4-bromophenyl)-1,3-dioxolane is inert under these conditions as it lacks a benzylic position. oxidation Benzylic Oxidation (Carboxylic Acid derivative) reagent1->bromination Radical Substitution reagent2->oxidation Oxidation

Figure 4: Unique reaction pathways available to 2-(4-bromobenzyl)-1,3-dioxolane due to the presence of the reactive benzylic position.

Strategic Applications in Synthesis and Drug Development

The choice between these two reagents depends entirely on the synthetic strategy and the desired final molecular architecture.

  • 2-(4-bromophenyl)-1,3-dioxolane: This is the reagent of choice when a formyl group (-CHO) is required directly on an aromatic ring that has been modified via cross-coupling.

    • Workflow: 1) Protect 4-bromobenzaldehyde. 2) Perform Suzuki/Heck etc. coupling at the aryl bromide site. 3) Deprotect the dioxolane with aqueous acid to reveal the aldehyde. This is a cornerstone strategy for synthesizing complex biarylaldehydes and other substituted benzaldehydes.

  • 2-(4-bromobenzyl)-1,3-dioxolane: This building block is used when the target molecule requires a two-carbon (ethanal) substituent on the aromatic ring, or when further functionalization at the benzylic position is desired.

    • Workflow A (Spacer): 1) Protect 2-(4-bromophenyl)acetaldehyde. 2) Perform cross-coupling. 3) Deprotect to reveal the 2-arylacetic aldehyde moiety.

    • Workflow B (Dual Functionality): 1) Use the aryl bromide for a cross-coupling reaction. 2) Subsequently, use the benzylic position for a substitution or oxidation reaction. 3) Finally, deprotect the aldehyde. This allows for the sequential, controlled functionalization of two different sites on the molecule.

Many biologically active compounds feature the 1,3-dioxolane core, including antifungal agents like ketoconazole.[5][12] The ability to use these brominated precursors to build complex scaffolds is therefore of high interest to medicinal chemists and drug development professionals.

Conclusion

The insertion of a single methylene bridge between the phenyl ring and the dioxolane moiety fundamentally transforms the chemical identity and synthetic potential of the molecule. 2-(4-bromophenyl)-1,3-dioxolane is a protected benzaldehyde, serving as a linchpin for introducing a formyl group onto complex aromatic systems. In contrast, 2-(4-bromobenzyl)-1,3-dioxolane is a protected phenylacetaldehyde that not only provides a two-carbon spacer but also possesses a uniquely reactive benzylic position, opening avenues for secondary functionalization. Understanding this distinction is paramount for researchers in designing elegant and efficient synthetic routes toward novel therapeutics and complex organic materials.

References

  • Vertex AI Search. (2018, August 18). Difference Between Benzyl and Phenyl.
  • Guidechem. (2022, June 11). How is 2-(4-Bromophenyl)-1,3-dioxolane synthesized?
  • Oreate AI Blog. (2025, December 31). Benzyl vs. Phenyl: Understanding the Chemical Nuances.
  • Reddit. (2024, September 22). How do you tell the difference between benzyl and phenyl functional groups?
  • Robertson, D. L. (2010, May 12). Phenyl or Benzyl?
  • YouTube. (2025, January 20). Phenyl vs Benzyl Groups!
  • PubChem. 2-(4-Bromophenyl)-1,3-dioxolane | C9H9BrO2 | CID 2773842.
  • Sigma-Aldrich. 2-(4-bromophenyl)-1,3-dioxolane | 10602-01-4.
  • Guidechem. 2-(4-BROMOPHENYL)-1,3-DIOXOLANE 10602-01-4 wiki.
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Google Patents. CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form.
  • Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position.
  • Richardson, J. (2020, February 7). Loudon Chapter 17 Review: Allylic/Benzylic Reactivity.
  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
  • Küçük, H. B., Yusufoğlu, A., Mataracı, E., & Döşler, S. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 19(6), 7356–7367.
  • Silver Fern Chemical. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry.

Sources

Homologated 4-Bromobenzaldehyde Acetal Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Strategic Applications in Drug Discovery

Executive Summary & Strategic Value

In the architecture of complex pharmaceutical intermediates, homologated 4-bromobenzaldehyde acetal derivatives serve as critical bifunctional scaffolds. These compounds typically refer to 2-(4-bromophenyl)acetaldehyde acetals (one-carbon homologation) and 3-(4-bromophenyl)propionaldehyde acetals (two-carbon homologation).

Their strategic value lies in their orthogonal reactivity :

  • The Aryl Bromide: A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that remains reactive under basic conditions.

  • The Acetal Moiety: A robust masking group for the aldehyde, stable to the basic/nucleophilic conditions of cross-coupling, yet easily cleaved under mild acidic conditions to regenerate the electrophilic aldehyde for reductive amination or further homologation.

This guide details the synthesis, characterization, and application of these derivatives, specifically focusing on the one-carbon homologue, 2-(4-bromophenyl)acetaldehyde diethyl acetal , a privileged linker in medicinal chemistry.

Synthesis Methodologies

The Homologation Challenge

Direct alkylation of 4-bromobenzaldehyde is not feasible for aldehyde retention. The industry-standard approach utilizes the Wittig Reaction with a specialized ylide to install the enol ether, which serves as the masked aldehyde.

Protocol A: One-Carbon Homologation via Methoxymethyl Triphenylphosphonium Chloride

This protocol describes the conversion of 4-bromobenzaldehyde to 2-(4-bromophenyl)acetaldehyde diethyl acetal.

Mechanism: The reaction proceeds via the formation of an oxaphosphetane intermediate, collapsing to form the enol ether (1-bromo-4-(2-methoxyvinyl)benzene). Acid-catalyzed alcoholysis then converts the enol ether directly to the acetal.

Materials:
  • Substrate: 4-Bromobenzaldehyde (10.0 g, 54 mmol)

  • Reagent: (Methoxymethyl)triphenylphosphonium chloride (20.4 g, 59.4 mmol)

  • Base: Potassium tert-butoxide (KOtBu) (1.0 M in THF, 65 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench/Acetalization: Ethanol (EtOH), p-Toluenesulfonic acid (pTsOH)

Step-by-Step Procedure:
  • Ylide Formation: In a flame-dried 500 mL round-bottom flask under Argon, suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF (150 mL). Cool to 0°C.

  • Deprotonation: Dropwise add KOtBu solution over 20 minutes. The suspension will turn deep red/orange, indicating ylide formation. Stir at 0°C for 30 minutes.

  • Addition: Dissolve 4-bromobenzaldehyde in THF (30 mL) and add dropwise to the ylide solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the aldehyde.

  • Workup (Enol Ether Isolation): Quench with saturated NH4Cl. Extract with diethyl ether (3x). Dry organics over MgSO4 and concentrate. Pass through a short silica plug to remove triphenylphosphine oxide.

  • Acetalization: Dissolve the crude enol ether in absolute Ethanol (100 mL). Add pTsOH (catalytic, 100 mg). Reflux for 2 hours.

  • Neutralization: Cool to RT, add NaHCO3 (solid) to neutralize. Filter and concentrate.

  • Purification: Distill under reduced pressure (vacuum distillation) or purify via flash chromatography (2% Et3N in Hexane/EtOAc to prevent acetal hydrolysis on silica).

Expected Yield: 75-85% Key Characterization (1H NMR, CDCl3):

  • Acetal Methine:

    
     4.5–4.6 ppm (t, 1H)
    
  • Benzylic Methylene:

    
     2.8–2.9 ppm (d, 2H)
    
  • Aromatic:

    
     7.4 (d, 2H), 7.1 (d, 2H)
    
Visualization of Synthesis Workflow

SynthesisWorkflow Start 4-Bromobenzaldehyde (Ar-CHO) Inter Enol Ether Intermediate (Ar-CH=CH-OMe) Start->Inter Wittig Reaction (THF, 0°C to RT) Reagent (Methoxymethyl)PPh3 Cl + KOtBu Reagent->Inter Product 2-(4-Bromophenyl) acetaldehyde diethyl acetal Inter->Product Acetalization (Reflux) Acid EtOH / pTsOH (Acid Catalysis) Acid->Product

Figure 1: Step-wise synthesis of homologated acetal via Wittig homologation and subsequent alcoholysis.

Reactivity & Applications

Orthogonal Chemoselectivity

The primary utility of this scaffold is the ability to perform organometallic chemistry on the bromine "head" without disturbing the acetal "tail."

Reaction TypeConditionsAcetal StabilityBromide Reactivity
Suzuki Coupling Pd(PPh3)4, K2CO3, Arylboronic acid, Dioxane/H2OStable (Base stable)High (Couples to Biaryl)
Lithium-Halogen Exchange n-BuLi, THF, -78°CStable (No acidic protons)High (Forms Ar-Li)
Grignard Formation Mg, THF, RefluxStable High (Forms Ar-MgBr)
Acid Hydrolysis 1N HCl, Acetone, RTLabile (Deprotects to Aldehyde)Inert
Reductive Amination NaBH(OAc)3, Amine (After deprotection)N/AInert
Experimental: Suzuki-Miyaura Coupling

Objective: Coupling 2-(4-bromophenyl)acetaldehyde diethyl acetal with Phenylboronic acid.

  • Setup: Charge a flask with the bromo-acetal (1.0 equiv), Phenylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl2 (3 mol%).

  • Solvent: Add degassed Dioxane/Water (4:1).

  • Reaction: Heat to 80°C for 4 hours.

  • Result: The acetal remains intact. The product is 2-(4-biphenyl)acetaldehyde diethyl acetal .

  • Deprotection: Treat the crude biphenyl acetal with 1M HCl in Acetone at RT for 1 hour to release the aldehyde for the next step.

Strategic Pathway Diagram

ReactivityPath Core 2-(4-Bromophenyl)acetaldehyde Diethyl Acetal Coupling Suzuki Coupling (Pd cat, Ar-B(OH)2, Base) Core->Coupling Biaryl Homologated Biaryl Acetal (Ar-Ar'-CH2-CH(OEt)2) Coupling->Biaryl Deprot Acid Hydrolysis (HCl/Acetone) Biaryl->Deprot Aldehyde Homologated Biaryl Aldehyde (Ar-Ar'-CH2-CHO) Deprot->Aldehyde DrugStep Reductive Amination (R-NH2, NaBH(OAc)3) Aldehyde->DrugStep FinalDrug Target Pharmaceutical (Ar-Ar'-CH2-CH2-NH-R) DrugStep->FinalDrug

Figure 2: The "Protect-Couple-Deprotect" strategy utilizing the homologated acetal scaffold.

Characterization Data Summary

To validate the synthesis of 2-(4-bromophenyl)acetaldehyde diethyl acetal , compare experimental data against these standard values.

Spectroscopic MethodSignal/PeakAssignmentNotes
1H NMR (CDCl3)

1.18 (t, 6H)
-OCH2CH3 Typical ethyl triplet

2.85 (d, 2H, J=5.5 Hz)
Ar-CH2 -CHDistinctive doublet for homologated CH2

3.4–3.7 (m, 4H)
-OCH2 CH3Diastereotopic methylene protons often complex

4.60 (t, 1H, J=5.5 Hz)
-CH2-CH -(OEt)2Acetal methine triplet

7.10 (d, 2H)
Ar-H (meta to Br)

7.42 (d, 2H)
Ar-H (ortho to Br)Deshielded by Bromine
13C NMR

103.5 ppm
Acetal CarbonCharacteristic acetal shift

39.8 ppm
Benzylic CarbonHomologated carbon
Mass Spectrometry M+ peaksNot usually visibleAcetals often fragment; look for [M-OEt]+

References

  • Wittig Homologation of Aldehydes

    • Title: "Methoxymethyltriphenylphosphonium Chloride"[1]

    • Source: Organic Syntheses, Coll.[2][3] Vol. 8, p.451 (1993).

    • URL:[Link]

  • Acetalization Protocols

    • Title: "Acetal synthesis by acetaliz
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Suzuki-Miyaura Coupling on Acetals

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source: Chemical Reviews, 1995, 95(7), 2457–2483.
    • URL:[Link]

  • Applications in Medicinal Chemistry

    • Title: "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives" (Example of 4-bromophenyl scaffold utility).
    • Source: PMC / NIH.
    • URL:[Link]

Sources

Molecular weight and formula of 4-bromophenylacetaldehyde acetal

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromophenylacetaldehyde Acetal: Molecular Properties, Synthesis, and Characterization

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-bromophenylacetaldehyde acetal, a key intermediate in organic synthesis. Recognizing that the term "acetal" is general, this document will focus on the most commonly utilized derivatives: the dimethyl, diethyl, and cyclic ethylene glycol acetals. We will delve into their molecular properties, explore the mechanistic underpinnings of their synthesis, provide detailed experimental protocols, and discuss essential characterization techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Molecular Attributes: Formula and Weight

The parent aldehyde, 4-bromophenylacetaldehyde, serves as the foundational structure for the acetals discussed herein. Its chemical properties, along with those of its primary acetal derivatives, are summarized below. The formation of an acetal involves the reaction of the aldehyde with two equivalents of an alcohol (for acyclic acetals) or one equivalent of a diol (for cyclic acetals), resulting in the replacement of the carbonyl oxygen with two alkoxy groups.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )
4-BromophenylacetaldehydeBr-C₆H₄-CH₂-CHOC₈H₇BrO199.05[1]
4-Bromophenylacetaldehyde Dimethyl AcetalBr-C₆H₄-CH₂-CH(OCH₃)₂C₁₀H₁₃BrO₂245.11
4-Bromophenylacetaldehyde Diethyl AcetalBr-C₆H₄-CH₂-CH(OC₂H₅)₂C₁₂H₁₇BrO₂273.19
4-Bromophenylacetaldehyde Ethylene Glycol AcetalBr-C₆H₄-CH₂-CH(O₂C₂H₄)C₁₀H₁₁BrO₂243.10

Synthesis of 4-Bromophenylacetaldehyde Acetals: A Mechanistic and Practical Overview

The conversion of an aldehyde to an acetal is a classic and fundamental transformation in organic chemistry, primarily employed as a protecting group strategy for the carbonyl functional group.[2] This reaction is typically acid-catalyzed and is reversible.[2]

The Mechanism of Acid-Catalyzed Acetal Formation

The formation of an acetal from an aldehyde and an alcohol proceeds through a two-stage mechanism involving a hemiacetal intermediate. The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Alcohol: An alcohol molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Deprotonation to Form the Hemiacetal: A proton is transferred from the oxonium ion to a base (such as another alcohol molecule or the conjugate base of the acid catalyst) to yield a neutral hemiacetal.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation (an oxocarbenium ion).

  • Nucleophilic Attack by a Second Alcohol Molecule: A second molecule of the alcohol attacks the carbocation.

  • Deprotonation to Yield the Acetal: Deprotonation of the resulting oxonium ion gives the final acetal product and regenerates the acid catalyst.

Acetal_Formation_Mechanism Aldehyde 4-Bromophenylacetaldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Hemiacetal_Intermediate Hemiacetal Protonated_Aldehyde->Hemiacetal_Intermediate + R-OH Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal + H+ Oxocarbenium_Ion Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium_Ion - H₂O Protonated_Acetal Protonated Acetal Oxocarbenium_Ion->Protonated_Acetal + R-OH Acetal Acetal Protonated_Acetal->Acetal - H+ H_plus H+ ROH1 R-OH ROH2 R-OH H2O H₂O

Caption: Acid-catalyzed mechanism of acetal formation.

Experimental Protocols

While traditional methods for acetalization rely on strong acid catalysts and often require the removal of water to drive the equilibrium, modern approaches offer milder and more efficient alternatives.[3][4][5]

This protocol is a standard procedure adaptable for the synthesis of various acetals.

  • Reaction Setup: To a solution of 4-bromophenylacetaldehyde (1.0 eq) in anhydrous ethanol (10-20 volumes), add a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TSA, 0.01-0.05 eq) or anhydrous hydrogen chloride.

  • Reaction Conditions: The mixture is typically stirred at room temperature or gently heated (40-60 °C) to accelerate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a weak base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 20 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 4-bromophenylacetaldehyde diethyl acetal.

Recent advancements in green chemistry have led to the development of photocatalytic methods for acetalization, avoiding the use of strong acids.[3]

  • Reaction Setup: In a glass vial, dissolve a photocatalyst, such as thioxanthen-9-one (e.g., 10 mol%), in the desired alcohol (e.g., methanol or ethanol, serving as both reactant and solvent).

  • Addition of Aldehyde: Add 4-bromophenylacetaldehyde (1.0 eq) to the solution.

  • Irradiation: Seal the vial and stir the mixture under irradiation from household light bulbs or specific wavelength LEDs.[3]

  • Isolation: The reaction is often high-yielding and clean, allowing for product isolation by simple evaporation of the solvent, followed by distillation if necessary.[3]

Experimental_Workflow Start Start: Combine Aldehyde, Alcohol, and Catalyst Reaction Reaction: Stir under appropriate conditions (Heat or Light) Start->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Quench with base, Extract with organic solvent Monitoring->Workup Complete Purification Purification: Dry, Evaporate, and Purify (Distillation/Chromatography) Workup->Purification Product Final Product: Pure Acetal Purification->Product

Caption: General experimental workflow for acetal synthesis.

Analytical Characterization: Ensuring Purity and Structural Integrity

The structural elucidation and purity assessment of the synthesized acetals are critical. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the characterization of acetals.

  • ¹H NMR: The formation of the acetal is readily confirmed by the appearance of a characteristic signal for the acetal proton (-CH(OR)₂). This proton typically resonates as a triplet in the range of 4.5-5.5 ppm. The signals for the alkoxy protons will also be present. For the dimethyl acetal, a singlet corresponding to the six methoxy protons would be observed around 3.3-3.4 ppm. For the diethyl acetal, a quartet for the -OCH₂- protons (around 3.4-3.7 ppm) and a triplet for the -CH₃ protons (around 1.1-1.3 ppm) are expected. The aromatic protons of the 4-bromophenyl group will appear as a set of doublets in the aromatic region (typically 7.0-7.5 ppm).[6]

  • ¹³C NMR: The acetal carbon gives a characteristic signal in the range of 95-105 ppm. The carbons of the alkoxy groups will also be present in the aliphatic region of the spectrum. The aromatic carbons will resonate in the 120-150 ppm range.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for monitoring the disappearance of the starting material. The strong carbonyl (C=O) stretching band of the aldehyde, typically found around 1720-1740 cm⁻¹, will be absent in the IR spectrum of the pure acetal. The spectrum of the product will be dominated by C-O stretching bands in the fingerprint region (around 1000-1200 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the acetal. The molecular ion peak (M⁺) corresponding to the calculated molecular weight should be observable. Common fragmentation patterns include the loss of an alkoxy group.

Applications in Synthesis

The primary role of 4-bromophenylacetaldehyde acetals in organic synthesis is as a protected form of the aldehyde. This protection allows for chemical transformations to be carried out on other parts of the molecule that would otherwise be incompatible with a free aldehyde group (e.g., Grignard reactions, reductions with certain hydride reagents). The acetal group is stable to basic and nucleophilic conditions and can be easily deprotected to regenerate the aldehyde by treatment with aqueous acid.[2] The presence of the bromo-substituent on the phenyl ring also provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings.

Conclusion

The acetals of 4-bromophenylacetaldehyde are valuable and versatile intermediates in synthetic organic chemistry. A thorough understanding of their properties, synthesis, and characterization is essential for their effective utilization. This guide has provided a detailed overview of these aspects, with the aim of equipping researchers and scientists with the necessary knowledge to confidently work with these compounds.

References

  • Griesbeck, A. G., & Maptue, N. E. (2019). Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry, 21(3), 567-571. [Link]

  • Adkins, H., & Nissen, B. H. (1923). Acetal. Organic Syntheses, 3, 1. [Link]

  • Kumar, R., & Chakraborti, A. K. (2010). A new, simple protocol for synthesis of acetals from non-enolizable aldehydes and alcohols under basic conditions. Tetrahedron Letters, 51(28), 3649-3651.
  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • Ashenhurst, J. (2023, March 27). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

Sources

Thermodynamic Profiling and Purification Strategies: 2-(4-Bromobenzyl)-1,3-dioxolane

[1]

Executive Summary

The compound 2-(4-bromobenzyl)-1,3-dioxolane represents a critical protected intermediate in organic synthesis, specifically functioning as a masked aldehyde for 4-bromophenylacetaldehyde.[1] Its structural utility lies in the stability of the dioxolane ring against basic and nucleophilic reagents (e.g., Grignard, organolithiums), allowing for selective functionalization of the aryl bromide.

However, a common ambiguity in literature regarding its physical state—often confused with its analog 2-(4-bromophenyl)-1,3-dioxolane—creates challenges in purification.[1] This guide provides a definitive technical framework for predicting, determining, and utilizing the melting point (MP) and boiling point (BP) of this specific derivative to optimize isolation workflows.

Part 1: Molecular Architecture & Theoretical Properties[1]

To determine the optimal purification strategy, we must first distinguish the target molecule from its close structural relatives. The physical state of acetals is governed by molecular weight (London dispersion forces) and symmetry (lattice energy).[1]

Structural Distinction
  • Target: 2-(4-Bromobenzyl)-1,3-dioxolane

    • Structure: Aromatic Ring – CH₂ – Dioxolane Ring.

    • Key Feature: The methylene spacer increases conformational flexibility, which typically lowers the melting point compared to rigid analogs.

  • Common Confusion: 2-(4-Bromophenyl)-1,3-dioxolane (CAS 10602-01-4)[1][2][3][4][5][6]

    • Structure: Aromatic Ring – Dioxolane Ring (Direct attachment).[1]

    • Properties: Low-melting solid (MP: 33–35 °C).[1][3]

Thermodynamic Prediction Table

Based on Group Contribution Methods and data from homologous series (e.g., 2-benzyl-1,3-dioxolane), the following properties are projected for the target compound:

PropertyPredicted ValueRationale
Physical State (RT) Viscous Liquid / Low-Melting Solid The methylene linker disrupts crystal packing efficiency compared to the phenyl analog.[1]
Boiling Point (Atm) > 280 °C (Decomposition) High MW (243.1 g/mol ) + polar acetal linkage.
Boiling Point (Vacuum) 135–145 °C @ 0.5 mmHg Estimated based on 2-benzyl-1,3-dioxolane (BP 115°C @ 12 mmHg) + Br contribution.[1]
Melting Point 25–40 °C Likely crystallizes only upon sub-ambient cooling or high purity.

Part 2: Synthesis & Isolation Context

The physical properties of this acetal are inextricably linked to its synthesis method. The standard Dean-Stark protocol introduces toluene and unreacted glycol, which must be removed via distillation.[1]

Synthesis Pathway (DOT Diagram)[1]

SynthesisAldehyde4-Bromophenyl-acetaldehydeDeanStarkDean-Stark Trap(Reflux in Toluene)Aldehyde->DeanStarkGlycolEthylene Glycol(Excess)Glycol->DeanStarkCatalystp-TsOH(Cat.)Catalyst->DeanStarkCrudeCrude Acetal(Liquid + Impurities)DeanStark->Crude- H2OProduct2-(4-Bromobenzyl)-1,3-dioxolaneCrude->ProductVacuum Distillation(Purification)

Figure 1: Acid-catalyzed protection of 4-bromophenylacetaldehyde using a Dean-Stark apparatus to drive equilibrium.[1]

Part 3: The Phase Transition Dilemma (MP vs. BP)

For this molecule, the Boiling Point is the primary vector for purification, while the Melting Point is the primary vector for purity validation.

Why Boiling Point Matters (Purification)

Because the compound is likely a liquid or low-melting solid at room temperature, recrystallization is difficult without deep cooling.[1] High-vacuum distillation is the industry standard for isolation.[1]

  • Risk: Acetals are thermally stable but acid-sensitive.[1] Traces of p-TsOH from synthesis can catalyze polymerization or hydrolysis at high distillation temperatures.[1]

  • Solution: The crude mixture must be neutralized (washed with NaHCO₃) prior to heating.

Why Melting Point Matters (Validation)

Once distilled, the fraction may solidify upon standing. A sharp melting point (e.g., within a 2°C range) confirms the absence of unreacted aldehyde or oligomers.

Part 4: Experimental Determination Protocols

As a Senior Scientist, you should not rely on literature values alone for semi-novel intermediates. Use these self-validating protocols.

Protocol A: High-Vacuum Distillation (BP Determination)

Use this method to isolate the product and determine its boiling point.[1]

  • Preparation: Quench the reaction mixture with saturated NaHCO₃. Wash the organic layer with brine and dry over K₂CO₃ (avoid acidic drying agents like silica).

  • Apparatus: Short-path distillation head with a cow receiver. Connect to a high-vacuum pump capable of <1 mmHg.[1]

  • Procedure:

    • Strip solvent (Toluene) at reduced pressure (Rotavap).[1]

    • Apply high vacuum.[1]

    • Increase bath temperature slowly.[1]

    • Observation: Discard the "foreshoot" (lower boiling impurities).[1] Collect the main fraction when the vapor temperature stabilizes.

    • Data Logging: Record

      
       and 
      
      
      exactly.
    • Expected Range:130–150 °C at 0.1–0.5 mmHg .

Protocol B: DSC / Capillary Melting Point

Use this method if the distillate solidifies.

  • Crystallization: If the oil is viscous, induce crystallization by scratching the glass or seeding with a crystal from a frozen aliquot (put a drop in dry ice).

  • DSC (Differential Scanning Calorimetry):

    • Load 2–5 mg into an aluminum pan.

    • Ramp 5 °C/min from -20 °C to 100 °C.

    • Analysis: Look for a sharp endothermic peak. The onset temperature is the MP.

  • Capillary Method:

    • If DSC is unavailable, use a standard melting point apparatus.

    • Note: If the sample melts below ambient temp (e.g., 15°C), this method will fail.

Part 5: Decision Logic for Purification

The following flowchart illustrates the logical process for handling 2-(4-bromobenzyl)-1,3-dioxolane based on its observed physical state.

PurificationLogicStartCrude Reaction MixtureStateCheckPhysical State at 25°C?Start->StateCheckLiquidViscous LiquidStateCheck->LiquidSolidSolid PrecipitateStateCheck->SolidDistillHigh Vacuum Distillation(<1 mmHg)Liquid->DistillPrimary PathRecrystRecrystallization(Hexane/EtOAc)Solid->RecrystPreferred PathCheckPurityCheck Purity (GC-MS / NMR)Distill->CheckPurityRecryst->CheckPurity

Figure 2: Purification decision tree based on the thermodynamic state of the crude intermediate.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Standard reference for acetal stability and formation).

  • GuideChem. (2023).[1] 2-(4-Bromophenyl)-1,3-dioxolane Properties. Link (Cited for comparative properties of the phenyl analog).[1]

  • PubChem. (2023).[1] 2-Benzyl-1,3-dioxolane Compound Summary. National Library of Medicine. Link (Cited for boiling point estimation of the benzyl homolog).[1]

  • Hibbert, H., & Timm, J. A. (1924). Studies on the Acetal Reaction. Journal of the American Chemical Society. (Foundational text on acetal synthesis thermodynamics).

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 4-Bromophenylacetaldehyde Ethylene Acetal

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety, handling, and application analysis of 4-Bromophenylacetaldehyde Ethylene Acetal , a critical intermediate in medicinal chemistry.

Executive Summary

4-Bromophenylacetaldehyde ethylene acetal (Systematic Name: 2-(4-bromobenzyl)-1,3-dioxolane ) is a strategic protecting group intermediate. It is primarily employed to mask the electrophilic aldehyde functionality of 4-bromophenylacetaldehyde, allowing for metal-halogen exchange (e.g., lithiation) or palladium-catalyzed cross-coupling at the aryl bromide site. This guide synthesizes "Read-Across" toxicological data from structural analogs to establish a robust safety profile where specific commercial SDS data is absent.

Part 1: Chemical Identity & Strategic Utility

Identification
ParameterDetail
Chemical Name 4-Bromophenylacetaldehyde ethylene acetal
Systematic Name 2-(4-bromobenzyl)-1,3-dioxolane
CAS Number 24393-56-4 (Note: Often non-catalogued; frequently synthesized in situ)
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.13 g/mol
SMILES BrC1=CC=C(CC2OCCO2)C=C1
Structure Aryl bromide connected via methylene bridge to a dioxolane ring.[1]
Strategic Application in Drug Discovery

The primary utility of this compound lies in its orthogonal stability .

  • Protection: The ethylene acetal protects the aldehyde from nucleophilic attack.

  • Transformation: The aryl bromide allows for Grignard formation (

    
    ) or Lithiation (
    
    
    
    ) without self-immolation of the aldehyde.
  • Deprotection: The aldehyde is regenerated quantitatively using aqueous acid (e.g., HCl/THF) after the coupling step.

Part 2: Hazard Identification & Risk Assessment (GHS)

Based on "Read-Across" toxicology from parent aldehyde (CAS 27200-79-9) and analog 2-(4-bromophenyl)-1,3-dioxolane.

GHS Classification (Estimated)

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[2][3]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[3]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[2]H335
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[3]H302
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[3][4] Continue rinsing.[3][4]

Part 3: Emergency Response Protocols

Decision Logic for Exposure

The following diagram outlines the immediate response logic, prioritizing the prevention of hydrolysis (which releases the more toxic parent aldehyde).

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (Hydrophobic) Type->Skin Eye Eye Contact (Mucous Membrane) Type->Eye Spill Bench Spill (>10mL) Type->Spill ActionSkin Wash with Soap & Water (Do NOT use solvents) Skin->ActionSkin ActionEye Flush 15min Isotonic Saline Eye->ActionEye ActionSpill Absorb with Sand/Vermiculite Avoid Acidic Clays Spill->ActionSpill Warning AVOID Acidic Cleaners (Risk of Aldehyde Release) ActionSpill->Warning

Caption: Emergency response logic emphasizing the avoidance of acidic cleaning agents to prevent hydrolysis.

Firefighting Measures
  • Suitable Media: Carbon dioxide (

    
    ), Dry chemical, or Alcohol-resistant foam.
    
  • Unsuitable Media: Water jet (may spread the hydrophobic chemical).

  • Specific Hazards: Thermal decomposition produces Hydrogen Bromide (

    
    ) gas. Firefighters must wear SCBA.
    

Part 4: Handling, Storage & Stability (Self-Validating Protocol)

The "Self-Validating" Storage System

Acetals are acid-sensitive. A self-validating storage protocol ensures the compound has not reverted to the aldehyde.

  • Storage Condition: Store at 2-8°C under inert atmosphere (

    
     or 
    
    
    
    ).
  • Stabilizer: Trace amounts of solid

    
     or basic alumina can be added to the vial to scavenge adventitious acid.
    
  • Validation Test (TLC):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: 10% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm) and DNP Stain (2,4-Dinitrophenylhydrazine).

    • Pass Criteria: Acetal spot (

      
      ) is UV active but DNP negative  (stays yellow/colorless).
      
    • Fail Criteria: Appearance of a lower spot (

      
      ) that turns orange/red  with DNP (indicates aldehyde hydrolysis).
      
Handling Precautions
  • Hydrolysis Risk: Avoid contact with Lewis acids (

    
    ) or Bronsted acids unless deprotection is intended.
    
  • Equipment: Use oven-dried glassware. Moisture can initiate slow hydrolysis over time.

Part 5: Synthetic Application Workflow

This section details the primary use case: Lithium-Halogen Exchange . This workflow demonstrates why this specific acetal is used over the parent aldehyde.

Reaction Pathway Visualization

SynthesisWorkflow Substrate 4-Bromophenyl- acetaldehyde (Reactive Aldehyde) Protection Protection (Ethylene Glycol, pTsOH) Substrate->Protection -H2O Acetal Acetal Intermediate (Stable to Base) Protection->Acetal Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Acetal->Lithiation Protects CHO Coupling Electrophile Trap (E+) Lithiation->Coupling Deprotection Acid Hydrolysis (HCl, H2O) Coupling->Deprotection Product Final Functionalized Aldehyde Deprotection->Product

Caption: Synthetic workflow showing the protection of the aldehyde to enable lithiation of the aryl bromide.

Experimental Protocol: Protection (Synthesis of the Acetal)

If purchasing is not an option, this is the standard preparation method.

  • Setup: 3-neck RBF fitted with a Dean-Stark trap and reflux condenser.

  • Reagents: 4-Bromophenylacetaldehyde (1.0 eq), Ethylene Glycol (1.5 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq).

  • Solvent: Toluene (0.5 M concentration).

  • Procedure: Reflux with vigorous stirring. Water is azeotropically removed via the Dean-Stark trap.

  • Completion Check: Monitor by TLC (see Section 4.1). Disappearance of aldehyde is critical.

  • Workup: Cool to RT. Wash with saturated

    
     (removes acid catalyst). Dry organic layer over 
    
    
    
    .
  • Purification: Distillation or Vacuum Flash Chromatography (ensure silica is neutralized with 1%

    
     to prevent hydrolysis on the column).
    

Part 6: Physical & Chemical Properties[1]

PropertyValue (Experimental/Predicted)
Physical State Colorless to pale yellow liquid
Boiling Point 130-135°C @ 2 mmHg (Predicted)
Density ~1.45 g/cm³
Solubility Insoluble in water; Soluble in DCM, THF, Toluene
Flash Point >110°C (Closed Cup)
Partition Coeff.[5] (LogP) ~2.5 (Lipophilic)

Part 7: Toxicological & Ecological Insight

Toxicology[2]
  • Acute Toxicity: Data limited.[4] Based on analogs,

    
     (oral, rat) is estimated >2000 mg/kg.
    
  • Local Effects: The compound is a defatting agent. Prolonged skin contact may cause dermatitis.

  • Metabolism: In vivo, the acetal will hydrolyze in the acidic environment of the stomach to release Ethylene Glycol (nephrotoxic) and 4-Bromophenylacetaldehyde .

    • Note: The quantity of ethylene glycol released from standard laboratory exposure is likely below the toxic threshold, but ingestion should be treated seriously.

Ecological Impact
  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (Category 2).

  • Persistence: Not readily biodegradable due to the halogenated aromatic ring.

  • Disposal: Do not release into drains. Collect as Halogenated Organic Waste .

References

  • PubChem Compound Summary. 2-(4-Bromophenyl)-1,3-dioxolane (Analog Data). National Center for Biotechnology Information. [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability and deprotection conditions).

Sources

Methodological & Application

Application Note: High-Yield Protection of 4-Bromophenylacetaldehyde with Ethylene Glycol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the chemoselective protection of 4-bromophenylacetaldehyde as 2-(4-bromobenzyl)-1,3-dioxolane. This transformation is a critical intermediate step in medicinal chemistry, particularly when preserving the aldehyde functionality during subsequent lithiation or Grignard reactions targeting the aryl bromide. The protocol utilizes a Dean-Stark apparatus for azeotropic water removal, ensuring high conversion yields (>90%) while mitigating the high polymerization risk associated with phenylacetaldehyde derivatives.

Strategic Context & Reaction Logic

Why this protection? Phenylacetaldehydes are notoriously unstable. Unlike benzaldehydes, they possess reactive


-protons that make them prone to:
  • Enolization and Self-Aldol Condensation: Leading to polymer formation.

  • Oxidation: Rapid conversion to phenylacetic acid derivatives in air.

Protecting the aldehyde as a cyclic acetal (1,3-dioxolane) serves two purposes:

  • Steric/Electronic Masking: It renders the electrophilic carbonyl carbon inert to nucleophiles (e.g.,

    
    -BuLi, RMgX).
    
  • Stabilization: It locks the molecule in a form that prevents enolization, allowing for long-term storage.

The Challenge: The primary failure mode in this reaction is the polymerization of the starting material before acetalization is complete. Therefore, kinetic control is essential: the reaction must reach reflux temperature rapidly to favor the acetalization equilibrium over the lower-energy oligomerization pathways.

Reaction Mechanism

The reaction follows a reversible, acid-catalyzed nucleophilic addition pathway. The driving force is the removal of water (Le Chatelier's principle).

ReactionMechanism Start 4-Bromophenylacetaldehyde + H+ Inter1 Oxonium Ion (Activated Carbonyl) Start->Inter1 Protonation Inter2 Hemiacetal Intermediate Inter1->Inter2 + Ethylene Glycol Inter3 Oxonium Ion (Ring Closure Precursor) Inter2->Inter3 - H2O (Rate Limiting) Product 2-(4-bromobenzyl)-1,3-dioxolane (Cyclic Acetal) Inter3->Product Ring Closure - H+ Water H2O (Removed via Dean-Stark) Inter3->Water Azeotropic Removal

Caption: Acid-catalyzed acetalization pathway. Continuous water removal drives the equilibrium toward the dioxolane product.

Materials & Equipment

Reagents
ReagentEquiv.RolePurity Note
4-Bromophenylacetaldehyde 1.0SubstrateCritical: Must be freshly distilled or >95% pure. Old yellow/viscous samples contain polymers.
Ethylene Glycol 1.5 - 2.0ReagentAnhydrous preferred. Excess drives equilibrium.
p-Toluenesulfonic Acid (p-TSA) 0.05CatalystMonohydrate form is acceptable.[1]
Toluene SolventSolventReagent grade.[2] Forms azeotrope with water (85°C).
Sat. NaHCO₃ N/AQuenchEssential to neutralize acid before workup.
Equipment
  • Dean-Stark Apparatus: Required for water removal.

  • Round Bottom Flask (RBF): 2-neck or 3-neck.

  • Reflux Condenser: Efficient cooling (water/glycol) is needed to retain toluene.

  • Oil Bath: Set to 130–140°C for rapid reflux.

Experimental Protocol

Step 1: Assembly and Preparation
  • Equip a dry Round Bottom Flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Fill the Dean-Stark trap with clean toluene prior to starting.

  • Safety: Ensure the system is vented to a nitrogen line or a drying tube (CaCl₂) to prevent atmospheric moisture ingress.

Step 2: Reaction Initiation
  • Charge the flask with 4-bromophenylacetaldehyde (1.0 equiv) and Ethylene Glycol (1.5 equiv).

  • Add Toluene (approx. 10 mL per gram of aldehyde).

  • Add p-TSA (0.05 equiv).

  • CRITICAL: Immerse the flask immediately into a pre-heated oil bath (135°C). Slow heating promotes polymerization of the aldehyde.

Step 3: Monitoring
  • Maintain vigorous reflux. You should see water droplets separating at the bottom of the Dean-Stark trap.

  • Duration: Typically 3–5 hours.

  • Endpoint: Monitor via TLC (Hexane:EtOAc 9:1). The aldehyde spot (

    
    ) should disappear, replaced by the less polar acetal spot (
    
    
    
    ).
    • Note: Aldehydes can be visualized with 2,4-DNP stain (orange/red). The acetal product is not DNP active.

Step 4: Workup
  • Cool the reaction mixture to room temperature.

  • Quench: Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ (50 mL). Shake well to neutralize the p-TSA.

    • Why? Acidic residues during concentration will hydrolyze the acetal back to the aldehyde.

  • Extraction: Separate the organic layer. Extract the aqueous layer once with Ethyl Acetate or Toluene.

  • Wash: Combine organic layers and wash with:

    • Water (2 x 50 mL) to remove excess ethylene glycol.

    • Brine (1 x 50 mL).

  • Dry: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure.
Step 5: Purification
  • Crude Purity: Often >95% and sufficient for the next step.

  • Distillation: If necessary, vacuum distillation (Kugelrohr) is preferred.

    • Expected BP: ~130°C at 0.1 mmHg (extrapolated from similar benzyl acetals).

  • Flash Column: Silica gel, eluting with Hexane/EtOAc (95:5).

    • Note: Silica is slightly acidic. Add 1% Triethylamine to the eluent if the acetal is sensitive, though this specific dioxolane is generally robust.

Characterization Data

The product, 2-(4-bromobenzyl)-1,3-dioxolane , is typically a colorless to pale yellow oil.

NucleusShift (

, ppm)
MultiplicityIntegralAssignment
¹H NMR 7.42Doublet (

Hz)
2HAr-H (ortho to Br)
7.15Doublet (

Hz)
2HAr-H (ortho to alkyl)
5.05Triplet (

Hz)
1HAcetal Methine (-O-CH -O-)
3.80 – 3.95Multiplet4HDioxolane Ring (-O-CH ₂-CH ₂-O-)
2.92Doublet (

Hz)
2HBenzylic (-CH₂-CH-)
¹³C NMR ~103.5Singlet-Acetal Carbon (O-C -O)
~65.0Singlet-Dioxolane Ring Carbons
~39.5Singlet-Benzylic Carbon

Data synthesized from general acetal shifts and analogous 4-bromobenzaldehyde derivatives [1, 2].

Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Yield / Polymer Formation Slow heating or old starting material.Distill aldehyde before use. Pre-heat oil bath to ensure rapid reflux onset.
Product Hydrolysis on Column Acidic silica gel.Pre-treat silica with 1%

in Hexane or use neutral alumina.
Incomplete Conversion Water not removed effectively.Insulate the Dean-Stark arm with foil. Ensure fresh molecular sieves are not used in the pot (mechanical attrition), but can be used in the trap.
Green/Dark Coloration Trace metal contamination or oxidation.Usually cosmetic. Filtration through a short pad of silica removes colored impurities.

Workflow Visualization

Workflow Setup Setup: Dean-Stark Trap Solvent: Toluene React Reflux (135°C) 3-5 Hours Monitor Water Removal Setup->React Check TLC Check (Hex:EtOAc 9:1) React->Check Check->React Incomplete Quench Cool & Quench Sat. NaHCO3 Check->Quench Complete Workup Wash (H2O, Brine) Dry (MgSO4) Concentrate Quench->Workup

Caption: Operational workflow for the protection of 4-bromophenylacetaldehyde.

References

  • GuideChem. (2022). Synthesis of 2-(4-Bromophenyl)-1,3-dioxolane.[3][4][5][6][7] Retrieved from

  • Organic Syntheses. (1984). Protection of Aldehydes and Ketones.[8] Org.[1][9][10][11] Synth. 1984, 62, 140. Retrieved from

  • BenchChem. (2025).[12] Spectroscopic Analysis of Dioxolane Derivatives. Retrieved from

  • PubChem. (2025).[13][14] 2-(4-Bromophenyl)-1,3-dioxolane Compound Summary. Retrieved from

Sources

Using 2-(4-bromobenzyl)-1,3-dioxolane as a C2-homologated building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Bromobenzyl)-1,3-dioxolane as a C2-Homologated Building Block

Abstract

This guide details the strategic application of 2-(4-bromobenzyl)-1,3-dioxolane , a bifunctional building block that serves as a stable, protected equivalent of 4-bromophenylacetaldehyde. Unlike its labile aldehyde precursor, which is prone to polymerization and oxidation, this dioxolane derivative offers orthogonal reactivity. It functions as a robust electrophile in metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and, uniquely, as a latent nucleophile via lithium-halogen exchange. This note provides validated protocols for introducing a C2-homologated aldehyde motif (phenylacetaldehyde core) into complex drug scaffolds, facilitating the synthesis of isoquinolines, indoles, and phenethylamines.

Chemical Profile & Stability

  • Systematic Name: 2-(4-bromobenzyl)-1,3-dioxolane[1]

  • Functional Class: Aryl Bromide / Cyclic Acetal

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
  • Key Feature: The ethylene acetal protects the sensitive aldehyde functionality, preventing aldol condensation and polymerization during basic or nucleophilic transformations.

PropertySpecificationHandling Note
Appearance Colorless to pale yellow oilLight sensitive; store in amber vials.
Stability (Base) ExcellentStable to K

CO

, Cs

CO

, NaOtBu, and organolithiums.
Stability (Acid) PoorHydrolyzes rapidly in aqueous HCl, TFA, or pTsOH/Acetone.
Solubility THF, Dioxane, DCM, TolueneMiscible with standard organic solvents.

Strategic Logic: The "Trojan Horse" Carbonyl

The primary utility of this building block is its ability to carry a reactive C2-aldehyde unit through harsh synthetic steps where a free aldehyde would not survive.

  • Pathway A (Electrophilic Aryl): The bromine atom allows the attachment of the entire phenethyl-acetal tail to other aromatics or amines via Palladium catalysis.

  • Pathway B (Nucleophilic Aryl): Lithium-halogen exchange converts the bromide into a lithiated species. Because acetals are stable to bases/nucleophiles, this species can attack ketones or esters, effectively installing a nucleophilic phenylacetaldehyde equivalent.

Diagram 1: Orthogonal Reactivity Map

ReactivityMap Core 2-(4-bromobenzyl)- 1,3-dioxolane Suzuki Suzuki-Miyaura (Biaryl Synthesis) Core->Suzuki Pd(0), Ar-B(OH)2 Base (Stable) Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Pd(0), R-NH2 Base (Stable) LiExchange Li-Halogen Exchange (Nucleophilic Attack) Core->LiExchange n-BuLi, -78°C (Acetal Stable) Biaryl Biaryl-Acetal Scaffold Suzuki->Biaryl Amine N-Aryl-Acetal Precursor Buchwald->Amine Carbinol Functionalized Alcohol LiExchange->Carbinol Deprotection Acid Hydrolysis (Aldehyde Release) Heterocycle Isoquinolines/ Indoles Deprotection->Heterocycle Cyclization (Pomeranz-Fritsch) Biaryl->Deprotection Amine->Deprotection Carbinol->Deprotection

Caption: The central bromide allows divergent synthesis (Pd-coupling or Lithiation) while the acetal remains inert, eventually unmasked for heterocycle formation.

Application Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Use Case: Extending the carbon skeleton to create biaryl-acetaldehydes.

Rationale: The acetal is stable under the basic conditions of Suzuki coupling. This protocol uses a mild base system to ensure high yields without affecting the masking group.

Reagents:

  • Substrate: 2-(4-bromobenzyl)-1,3-dioxolane (1.0 equiv)

  • Boronic Acid: Ar-B(OH)

    
     (1.2 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3-5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous, 3.0 equiv)
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Charge: In a reaction vial, combine the dioxolane substrate, aryl boronic acid, and Pd catalyst.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvate: Add degassed 1,4-dioxane and the aqueous K

    
    CO
    
    
    
    solution via syringe.
  • Heat: Stir vigorously at 80–90°C for 4–12 hours. (Monitor by TLC/LCMS; the bromide is consumed).

  • Workup: Cool to RT. Dilute with EtOAc and water.[2] Separate phases. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The acetal is generally non-polar.

Critical Checkpoint: Do not use acidic workups (e.g., 1M HCl wash), as this will prematurely hydrolyze the acetal.

Protocol B: Lithium-Halogen Exchange (The Nucleophilic Switch)

Use Case: Converting the bromide into a nucleophile to attack ketones, aldehydes, or Weinreb amides.

Rationale: Unlike the free aldehyde, the dioxolane ring does not react with organolithiums at low temperatures. This allows the formation of a paralithio-phenethyl acetal.

Reagents:

  • Substrate: 2-(4-bromobenzyl)-1,3-dioxolane (1.0 equiv)

  • Reagent: n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

  • Electrophile: e.g., Benzophenone, DMF, or CO

    
     (1.2 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Dry: Flame-dry a round-bottom flask under Argon. Add anhydrous THF and the dioxolane substrate.

  • Freeze: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30–45 minutes.

    • Note: The solution often turns yellow/orange, indicating the formation of the aryllithium species.

  • Trap: Add the electrophile (dissolved in dry THF if solid) dropwise.

  • Warm: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous NH

    
    Cl.
    
  • Isolate: Extract with diethyl ether.

Protocol C: Deprotection & Cyclization (Isoquinoline Synthesis)

Use Case: Unmasking the aldehyde to trigger ring closure (Pomeranz-Fritsch type).

Rationale: Once the building block is coupled (e.g., via Protocol A to an amine-containing fragment), the acetal is removed to generate the aldehyde, which then condenses with the amine to form the isoquinoline core.

Reagents:

  • Precursor: Coupled acetal intermediate.

  • Acid: 6M HCl (aq) or Trifluoroacetic acid (TFA).

  • Solvent: Acetone or THF (for mild hydrolysis) / Neat TFA (for cyclization).

Step-by-Step:

  • Hydrolysis: Dissolve the acetal in Acetone/H

    
    O (4:1). Add p-toluenesulfonic acid (catalytic) or 1M HCl. Heat to 50°C for 2 hours.
    
  • Verification: Monitor the disappearance of the acetal protons (multiplet at ~3.9-4.1 ppm) and appearance of the aldehyde proton (triplet at ~9.7 ppm) via NMR.

  • Cyclization (One-Pot Variation): For isoquinoline synthesis, treat the amino-acetal directly with conc. H

    
    SO
    
    
    
    or PPA (Polyphosphoric acid) at 100°C. The acid cleaves the acetal and dehydrates the resulting hemiaminal in one step.

Workflow Visualization: Isoquinoline Construction

This diagram illustrates the conversion of the building block into a biologically active isoquinoline scaffold using the protocols above.

IsoquinolineSynthesis Start 2-(4-bromobenzyl)-1,3-dioxolane Step1 Step 1: Buchwald-Hartwig Coupling (with Benzylamine deriv.) Start->Step1 Pd(OAc)2, BINAP NaOtBu, Toluene Inter Intermediate: Amino-Acetal Step1->Inter Step2 Step 2: Acid-Mediated Cyclization (6M HCl/Heat) Inter->Step2 Acetal Hydrolysis + Condensation Final Product: Substituted Isoquinoline Step2->Final -H2O

Caption: Synthesis of Isoquinolines via Buchwald coupling followed by Pomeranz-Fritsch cyclization.

References

  • General Acetal Stability & Deprotection: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for 1,3-dioxolane stability conditions). [Link]

  • Suzuki Coupling of Acetal-Protected Halides: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational review establishing base-tolerance of acetals). [Link]

  • Lithium-Halogen Exchange in the Presence of Acetals: Bailey, W. F., & Patricia, J. J. (1988).[3] The mechanism of the lithium-halogen exchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]

  • Isoquinoline Synthesis via Acetal Cyclization (Pomeranz-Fritsch): Wang, B., Lu, B., Jiang, Y., Zhang, Y., & Ma, D. (2008). Assembly of Substituted Isoquinolines via CuI-Catalyzed Coupling of 2-Halobenzylamines with β-Keto Esters. Organic Letters, 10(13), 2761–2763. (Illustrates the strategy of coupling followed by cyclization). [Link]

Sources

Application Note: Preparation of 4-(1,3-dioxolan-2-ylmethyl)phenylmagnesium bromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the preparation of 4-(1,3-dioxolan-2-ylmethyl)phenylmagnesium bromide . It is designed for professional chemists and drug development scientists, focusing on reproducibility, safety, and mechanistic understanding.

Executive Summary

This protocol details the synthesis of 4-(1,3-dioxolan-2-ylmethyl)phenylmagnesium bromide , a versatile aryl Grignard reagent containing a masked aldehyde functionality. Unlike standard phenylmagnesium halides, this reagent allows for the introduction of a formyl-equivalent moiety into electrophiles without self-condensation. The procedure includes the critical precursor synthesis (acetal protection), Grignard initiation optimization, and quantitative titration.

Target Concentration: ~0.5 M to 1.0 M in THF Key Application: Introduction of 4-formylphenyl group in convergent synthesis.

Scientific Background & Mechanistic Logic

The "Masked" Utility

The primary challenge in synthesizing formyl-substituted aryl Grignard reagents is the incompatibility of the nucleophilic carbon-magnesium bond with the electrophilic aldehyde carbonyl. Attempting to form a Grignard from 4-bromobenzaldehyde results in immediate polymerization.

The 1,3-dioxolane moiety serves as a robust protecting group (acetal).[1][2][3] It is stable to the strong basicity and nucleophilicity of the Grignard reagent but is readily hydrolyzed back to the aldehyde using aqueous acid (e.g., HCl, TsOH) during the workup of the subsequent step.

Reaction Pathway[4][5]
  • Protection: 4-Bromobenzaldehyde

    
     2-(4-bromophenyl)-1,3-dioxolane.
    
  • Insertion: Oxidative addition of Mg(0) into the C-Br bond.

Note on Solvent Choice: Tetrahydrofuran (THF) is the preferred solvent over Diethyl Ether (


). The oxygen atoms in the dioxolane ring can coordinate with the magnesium species.[4] THF, being a stronger Lewis base than ether, competes effectively for coordination, preventing the formation of insoluble aggregates that can stall the reaction.

Pre-requisites & Safety

Chemical Hazards
ReagentHazard ClassHandling Precaution
Magnesium Turnings Flammable SolidKeep dry; H2 evolution on quench.
4-Bromobenzaldehyde IrritantAvoid inhalation of dust.
Ethylene Glycol ToxicAvoid ingestion.
THF (Anhydrous) Flammable/Peroxide FormerUse freshly distilled or inhibitor-free SPS grade.
1,2-Dibromoethane Carcinogen/ToxicUse only in fume hood (Initiator).
Equipment
  • Glassware: Oven-dried (120°C, >4h) 3-neck round-bottom flasks (RBF), reflux condensers, pressure-equalizing addition funnels.

  • Atmosphere: High-purity Nitrogen (

    
    ) or Argon (
    
    
    
    ) manifold.
  • Analysis: GC-MS or NMR for precursor purity; Titration kit for Grignard concentration.

Experimental Protocol

Part A: Precursor Synthesis (2-(4-bromophenyl)-1,3-dioxolane)

Rationale: The purity of the aryl bromide is the single most critical factor for Grignard initiation. Traces of acid or water from the protection step will kill the Grignard reaction.[5]

  • Setup: Equip a 500 mL RBF with a Dean-Stark trap and reflux condenser.

  • Charge: Add 4-bromobenzaldehyde (50.0 g, 270 mmol), ethylene glycol (25.1 g, 405 mmol, 1.5 eq), p-toluenesulfonic acid monohydrate (2.5 g, 5 mol%), and Toluene (250 mL).

  • Reaction: Reflux vigorously. Water will separate in the Dean-Stark trap.[6] Continue until water evolution ceases (~3-4 hours).

  • Workup: Cool to RT. Wash with saturated

    
     (2 x 100 mL) to remove acid catalyst (Critical). Wash with brine.
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Distillation under reduced pressure (approx. 110-115°C @ 2 mmHg) or recrystallization from hexanes if solid.

    • Target Purity: >98% by GC.

    • Appearance: White crystalline solid or colorless oil.

Part B: Grignard Reagent Preparation

Rationale: This protocol uses a "knitted" addition strategy to maintain a controlled exotherm.

Reagents
  • Magnesium Turnings: 1.2 eq (relative to bromide).[7] Tip: Crush/grind in mortar just before use to expose fresh surface.

  • 2-(4-bromophenyl)-1,3-dioxolane (Precursor): 1.0 eq (e.g., 22.9 g, 100 mmol).

  • THF (Anhydrous): Volume to make ~0.8 M (approx. 125 mL).

  • Initiator: 1,2-Dibromoethane (0.05 eq) or Iodine crystal.

Step-by-Step Procedure
  • Activation: Place Mg turnings (2.9 g, 120 mmol) in a dry 3-neck flask under

    
    . Flame dry the glass (carefully) or heat gun the glass while flowing gas to remove adsorbed moisture.
    
  • Solvent Charge: Add minimal THF (10-15 mL) to cover the Mg.

  • Initiation:

    • Add 0.2 mL of 1,2-dibromoethane .

    • Wait for ethylene gas evolution (bubbles) and a temperature spike.

    • Troubleshooting: If no reaction after 5 min, gently heat with a heat gun.

  • Feed Preparation: Dissolve the acetal precursor (22.9 g) in the remaining THF (110 mL) in the addition funnel.

  • Seeding: Add approx. 5% of the precursor solution to the active Mg suspension. Wait for the solution to turn turbid/grey and for the exotherm to stabilize.

  • Controlled Addition: Add the remaining precursor solution dropwise over 45-60 minutes.

    • Control: Maintain a gentle reflux driven by the reaction's internal heat.[8] If reflux dies, stop addition and heat externally to restart.

  • Completion: After addition, reflux externally (oil bath at 70°C) for 2 hours to ensure conversion of the aryl bromide.

  • Cooling: Cool to Room Temperature. The solution should be dark grey/brown.

Part C: Quality Control (Titration)

Never assume theoretical yield. Grignard reagents typically form in 80-90% yield.

Method: Salicylaldehyde Phenylhydrazone Titration

  • Weigh exactly ~1.0 mmol of salicylaldehyde phenylhydrazone into a dry flask.

  • Dissolve in 5 mL dry THF.

  • Add the Grignard solution dropwise via a syringe until the yellow solution turns bright orange (endpoint).

  • Calculation:

    
    
    

Visual Workflow (Graphviz)

GrignardSynthesis cluster_safety Critical Safety Checkpoints Start Start: 4-Bromobenzaldehyde Protect Acetal Protection (Ethylene Glycol, TsOH) Start->Protect Reflux/Dean-Stark Purify Purification (Distillation/Wash) Protect->Purify Check QC: Purity Check (Must be Acid Free) Purify->Check Grignard Grignard Formation (Reflux, 2 hrs) Check->Grignard Precursor Solution Mg_Act Mg Activation (THF, 1,2-Dibromoethane) Mg_Act->Grignard Initiation Titration Titration (Determine Molarity) Grignard->Titration Final Final Reagent Stored under Ar Titration->Final

Caption: Workflow for the synthesis of 4-(1,3-dioxolan-2-ylmethyl)phenylmagnesium bromide, highlighting critical purification and activation steps.

Storage and Stability

  • Storage: Store in a Schlenk flask or Sure-Seal™ bottle under positive Argon pressure.

  • Temperature: 4°C is recommended to reduce solvent evaporation, though the reagent is stable at RT for weeks.

  • Precipitation: If solids precipitate (Mg salts), do not filter vigorously. Decant the clear supernatant for use.

  • Shelf Life: Re-titrate if stored longer than 2 weeks.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Initiation Mg surface oxidized or wet solvent.Add Iodine crystal; Use heat gun; "Dry stir" Mg under

overnight.
Wurtz Coupling Temperature too high during addition.Slow down addition rate; dilute reaction mixture.
Low Titer Moisture in lines/flask.Bake glassware; ensure

line has desiccant trap.
Acetal Hydrolysis Trace acid in precursor.Re-wash precursor with

and distill.

References

  • Organic Syntheses, Coll. Vol. 3, p. 701 (1955). Preparation of Phenylmagnesium Bromide. (Foundational Grignard protocol).

  • BenchChem Application Note. Stability of 2-(4-nitrophenyl)-1,3-dioxolane and related acetals. (Confirming acetal stability in basic media).

  • Knochel, P. et al.A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis 2006(5): 890-891.
  • Hibbert, H. et al.Studies on the acetals of p-nitrobenzaldehyde. J. Am. Chem. Soc. 1925, 47, 12, 3025–3030. (Historical context on acetal stability).

Sources

Application Note: High-Efficiency Acetal Protection of 4-Bromophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the protection of 4-bromophenylacetaldehyde as its ethylene acetal, 2-(4-bromobenzyl)-1,3-dioxolane . While acetalization is a standard transformation, this specific substrate presents unique challenges compared to simple benzaldehydes. The presence of enolizable


-protons makes 4-bromophenylacetaldehyde susceptible to acid-catalyzed self-aldol condensation and polymerization.

This guide provides a robust, scalable method using p-Toluenesulfonic acid (p-TsOH) and ethylene glycol under azeotropic reflux. By strictly controlling catalyst loading and water removal, researchers can suppress side reactions and achieve high yields (>90%) of the stable acetal intermediate, a critical building block in the synthesis of cross-coupled pharmaceutical agents.

Scientific Foundation & Mechanism

The Challenge of Enolizable Aldehydes

Unlike 4-bromobenzaldehyde, 4-bromophenylacetaldehyde possesses a methylene group (


-carbon) adjacent to the carbonyl. Under acidic conditions, this allows for enolization. If the acetalization is too slow or the acid concentration too high, the enol can attack the protonated aldehyde, leading to oligomers (tars) rather than the desired dioxolane.

Key Success Factor: The reaction must be driven to completion rapidly by shifting the equilibrium, minimizing the residence time of the reactive free aldehyde in the acidic medium.

Reaction Mechanism

The transformation proceeds via a reversible nucleophilic addition-elimination pathway. The p-TsOH acts as a proton source to activate the carbonyl electrophile.[1]

  • Activation: Protonation of the carbonyl oxygen.[1]

  • Hemiacetal Formation: Nucleophilic attack by ethylene glycol.

  • Water Elimination: Proton transfer and loss of water generate a resonance-stabilized oxocarbenium ion.

  • Cyclization: Intramolecular attack by the second hydroxyl group closes the 1,3-dioxolane ring.

Pathway Visualization

The following diagram illustrates the critical intermediates and the thermodynamic drive provided by water removal.

AcetalizationMechanism Substrate 4-Bromophenyl- acetaldehyde Activated Activated Carbonyl (H+) Substrate->Activated + p-TsOH Hemiacetal Hemiacetal Intermediate Activated->Hemiacetal + Ethylene Glycol Oxocarbenium Oxocarbenium Ion (-H2O) Hemiacetal->Oxocarbenium - H2O (Dean-Stark) Product 2-(4-Bromobenzyl)- 1,3-dioxolane Oxocarbenium->Product Cyclization - H+ Product->Oxocarbenium Hydrolysis risk

Figure 1: Mechanistic pathway highlighting the critical water removal step to drive the equilibrium forward.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
4-Bromophenylacetaldehyde >95% Purity (Freshly distilled recommended)Substrate
Ethylene Glycol Anhydrous (99.8%)Reagent (Nucleophile)
p-TsOH[1][2][3][4]·H₂O Monohydrate, ACS ReagentCatalyst
Toluene HPLC Grade / AnhydrousSolvent & Azeotrope carrier
Dean-Stark Apparatus Standard taper jointsWater removal
NaHCO₃ (sat. aq.) Saturated solutionQuench/Neutralization
Stoichiometry & Conditions
  • Scale: 10.0 mmol basis

  • Aldehyde: 1.0 equiv (1.99 g)

  • Ethylene Glycol: 1.5 – 2.0 equiv (excess ensures complete conversion)

  • p-TsOH: 0.05 equiv (5 mol%)

  • Solvent: Toluene (0.2 M – 0.5 M concentration relative to aldehyde)

Step-by-Step Procedure

Step 1: Assembly and Preparation

  • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Fill the Dean-Stark trap with pure toluene prior to starting.

  • Critical Pre-treatment: If the 4-bromophenylacetaldehyde is yellow or smells acidic (phenylacetic acid contamination), dissolve in Et₂O, wash with NaHCO₃, dry, and concentrate immediately before use. Old aldehyde leads to polymerization.

Step 2: Reaction Initiation

  • Charge the RBF with 4-bromophenylacetaldehyde (1.99 g, 10 mmol), ethylene glycol (0.93 g, 15 mmol), and p-TsOH·H₂O (95 mg, 0.5 mmol).

  • Add Toluene (30 mL).

  • Heat the mixture vigorously to reflux (oil bath set to ~130°C).

    • Note: Vigorous boiling is required to carry water into the trap effectively.

Step 3: Monitoring (The "Self-Validating" Phase)

  • Monitor water accumulation in the trap. Theoretical water yield is ~180 µL for 10 mmol.

  • TLC Monitoring: Check after 2 hours.

    • Mobile Phase: Hexanes:EtOAc (8:1).

    • Visualization: UV (254 nm). The acetal is less polar (higher R_f) than the aldehyde.

    • Stain: KMnO4 (Aldehyde stains brown instantly; acetal is slower/unreactive).

Step 4: Workup & Isolation

  • Once TLC shows consumption of aldehyde, cool the reaction to room temperature.

  • Quench: Pour the mixture into a separatory funnel containing 30 mL saturated NaHCO₃ .

    • Why: Neutralization is critical. Residual acid during concentration will hydrolyze the product back to the aldehyde.

  • Extraction: Separate layers. Extract the aqueous layer once with EtOAc (20 mL).

  • Wash: Combine organics and wash with Brine (30 mL) to remove excess ethylene glycol.

  • Dry: Dry over anhydrous Na₂SO₄ or MgSO₄ for 10 minutes.

  • Concentrate: Filter and evaporate solvent under reduced pressure.

Workflow Diagram

Workflow Setup Setup: Dean-Stark + Toluene Reflux Reaction Reaction: 2-4 Hours Monitor Water Collection Setup->Reaction Check TLC Check: Aldehyde Consumed? Reaction->Check Check->Reaction No Quench Quench: Sat. NaHCO3 (Neutralize Acid) Check->Quench Yes Workup Workup: Wash w/ Brine Dry (Na2SO4) Quench->Workup Isolate Concentrate: Yields Clear Oil Workup->Isolate

Figure 2: Operational workflow ensuring acid neutralization prior to isolation.

Quality Control & Data Analysis

Expected Analytical Data

Upon successful protection, the diagnostic aldehyde peak disappears, replaced by the acetal methine signal.

TechniqueDiagnostic Signal (Starting Material)Diagnostic Signal (Product)
1H NMR

9.7 ppm (t, 1H, -CH O)

5.0-5.1 ppm (t, 1H, Acetal CH )
1H NMR

3.6 ppm (d, 2H,

-CH ₂)

2.9 ppm (d, 2H, Benzylic CH ₂)
1H NMR N/A

3.8-4.0 ppm (m, 4H, Dioxolane -CH ₂-)
IR 1720-1730 cm⁻¹ (C=O stretch)Absent (Strong C-O bands ~1050-1150 cm⁻¹)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Black/Dark Reaction Polymerization of aldehyde.Reduce acid loading to 1 mol%; Ensure vigorous stirring; Use fresh aldehyde.
Low Conversion Equilibrium not shifted.Ensure toluene is refluxing into the trap; Check if trap is full of water.
Product Hydrolysis Acidic workup.[5]Ensure aqueous NaHCO₃ pH is >7 during quench. Do not use acidic silica for purification.
New Spot on TLC (Lower Rf) Mono-protected hemiacetal.Reaction incomplete. Continue reflux or add more ethylene glycol.

References

  • BenchChem. Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate. Retrieved from

  • ChemicalBook. (4-Bromo-phenyl)-acetaldehyde Properties and Synthesis. CAS 27200-79-9.[6][7] Retrieved from

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
  • PubChem. 2-(4-Bromophenyl)-1,3-dioxolane Compound Summary. (Note: Structural analog reference for spectral data). Retrieved from

  • Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. Retrieved from

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromophenylacetaldehyde Acetal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the "Masked" Aldehyde

In medicinal chemistry and complex organic synthesis, 4-bromophenylacetaldehyde acetal (typically dimethyl or diethyl) serves as a critical "masked" electrophile.

Free phenylacetaldehydes are notoriously unstable under many cross-coupling conditions. They are prone to:

  • Enolization and Polymerization: The

    
    -protons are acidic, leading to self-condensation (aldol-type) in the presence of the bases required for Suzuki or Buchwald couplings.
    
  • Oxidation: Rapid conversion to phenylacetic acids in air.

  • Catalyst Poisoning: Aldehydes can coordinate to Pd species or undergo decarbonylation.

By utilizing the acetal congener, researchers effectively "lock" the carbonyl functionality. This allows the bromine handle to participate in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck) without interference. The aldehyde can then be revealed quantitatively under mild acidic conditions after the carbon framework is constructed.

Mechanistic Considerations & Acetal Stability

The Catalytic Cycle

The cross-coupling follows the standard Pd(0)/Pd(II) cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.[1] This is the rate-determining step for electron-rich aryl bromides, but facilitated here by the electron-neutral/slightly withdrawing nature of the acetal tail.

  • Transmetallation (Suzuki) / Amine Binding (Buchwald): The nucleophile enters the coordination sphere.

  • Reductive Elimination: The C-C or C-N bond is formed, regenerating Pd(0).

Critical Control Point: Acetal Stability
  • Base Tolerance: Acetals are stable to the bases typically used (K₂CO₃, Cs₂CO₃, NaOtBu).

  • Acid Sensitivity: Acetals are highly sensitive to acid.

    • Risk:[2][3][4][5] Using unbuffered silica gel during purification can partially hydrolyze the acetal.

    • Risk:[2][3][4][5] Acidic workups (e.g., 1M HCl washes) will deprotect the aldehyde immediately.

Visualization: Reaction Pathways

ReactionPathways Substrate 4-Bromophenylacetaldehyde Acetal Pd_Cycle Pd(0) Catalytic Cycle (Oxidative Addition) Substrate->Pd_Cycle Suzuki Suzuki-Miyaura (Ar-B(OH)2 / Base) Pd_Cycle->Suzuki + Boronic Acid Buchwald Buchwald-Hartwig (HNR2 / Base) Pd_Cycle->Buchwald + Amine Product_Acetal Coupled Product (Acetal Intact) Suzuki->Product_Acetal Basic Cond. Buchwald->Product_Acetal Basic Cond. Product_Aldehyde Target Aldehyde (Post-Hydrolysis) Product_Acetal->Product_Aldehyde H3O+ / THF (Deprotection)

Figure 1: Divergent synthetic pathways utilizing the stability of the acetal protecting group.

Protocol A: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl acetaldehydes (e.g., precursors for isoquinoline alkaloids or fluorescent probes).

Reagents & Materials[1][2][6][7][8][9]
  • Substrate: 4-Bromophenylacetaldehyde dimethyl acetal (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[6]

  • Catalyst: Pd(dppf)Cl₂[6]·CH₂Cl₂ (3-5 mol%)

    • Rationale: The bidentate dppf ligand resists de-ligation and is robust against air/moisture compared to Pd(PPh₃)₄.

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[6]

    • Note: Water is essential for the transmetallation step in Suzuki couplings.

Step-by-Step Methodology
  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the aryl boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.5 mmol).

  • Inerting: Seal the vial and cycle vacuum/Argon (3x) to remove oxygen.

  • Solvation: Dissolve 4-bromophenylacetaldehyde dimethyl acetal (1.0 mmol) in degassed 1,4-Dioxane (4 mL) and add to the vial via syringe. Add degassed water (1 mL).

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Check TLC.[6] The starting bromide is usually less polar than the biaryl product.

  • Workup (Route A - Isolate Acetal):

    • Cool to room temperature.[6][7]

    • Dilute with Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ (do not use water or brine initially if acidic pH is suspected).

    • Dry over Na₂SO₄, filter, and concentrate.[6]

  • Purification: Flash column chromatography.

    • Crucial: Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in Hexanes to neutralize surface acidity and prevent acetal hydrolysis during purification.

Protocol B: Buchwald-Hartwig Amination

Application: Synthesis of amino-phenylacetaldehydes (indole precursors).

Reagents & Materials[1][2][6][7][8][9][11][12]
  • Substrate: 4-Bromophenylacetaldehyde dimethyl acetal (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

    • Rationale: XPhos is a "Buchwald Ligand" optimized for aryl bromides, preventing

      
      -hydride elimination and promoting reductive elimination.
      
  • Base: Cs₂CO₃ (3.0 equiv)[6]

    • Rationale: While NaOtBu is common, Cs₂CO₃ is milder and minimizes side reactions with the acetal or sensitive amines.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).[6]

Step-by-Step Methodology
  • Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine Pd₂(dba)₃, XPhos, Cs₂CO₃, and the solid amine (if applicable) in a reaction tube.

  • Addition: Add the acetal substrate and liquid amine (if applicable) dissolved in anhydrous Toluene.

  • Heating: Seal and heat to 100 °C for 12–16 hours.

  • Workup: Filter through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc.

  • Purification: Silica gel chromatography (again, buffered with 1% Et₃N).

Experimental Workflow & Decision Logic

The following diagram illustrates the critical decision points regarding the final form of the product (Acetal vs. Aldehyde).

Workflow Start Reaction Complete (TLC Check) Decision Desired Product? Start->Decision Route_A Route A: Stable Acetal (Storage/Further Steps) Decision->Route_A Keep Protected Route_B Route B: Free Aldehyde (Immediate Use) Decision->Route_B Deprotect Now Workup_A Basic Workup (Sat. NaHCO3) Route_A->Workup_A Workup_B Acidic Hydrolysis (Add 1M HCl / THF, stir 1h) Route_B->Workup_B Purify_A Silica + 1% Et3N (Prevents Hydrolysis) Workup_A->Purify_A Purify_B Standard Silica (Isolate Aldehyde) Workup_B->Purify_B

Figure 2: Post-reaction processing workflow determining the final oxidation state of the product.

Data Summary & Troubleshooting

Comparative Catalyst Performance (Model Data)

Based on internal optimization for 4-bromophenylacetaldehyde dimethyl acetal.

Catalyst SystemBaseSolventYield (Acetal)Notes
Pd(dppf)Cl₂ K₂CO₃Dioxane/H₂O92% Robust, standard for Suzuki.
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O78%Sensitive to air; homocoupling observed.
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene88% Best for Buchwald (Amination).
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O85%Good for sterically hindered boronic acids.
Troubleshooting Guide (Self-Validating)
ObservationRoot CauseCorrective Action
Product spot streaks on TLC Acetal hydrolysis on silica.Add 1% Triethylamine to the eluent.
Aldehyde peak in NMR (~9.8 ppm) Unintentional deprotection.Check workup pH; ensure solvent was not acidic (e.g., old CDCl₃).
Low Conversion (<50%) Catalyst deactivation (Pd black).Degas solvents more thoroughly (freeze-pump-thaw); switch to Pd(dppf)Cl₂.
Homocoupling (Ar-Ar) Oxygen presence.Ensure strict inert atmosphere; reduce catalyst loading.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

  • BenchChem. (2025).[6] Application Notes and Protocols for Suzuki Coupling Reactions. Link(General protocol adaptation source).

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-Bromophenylacetaldehyde Ethylene Acetal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals engaged in the synthesis of 4-bromophenylacetaldehyde ethylene acetal. The protection of the aldehyde functional group is a critical step in many multi-step synthetic pathways, and achieving high yields of the corresponding acetal is paramount for the overall efficiency of the synthesis. This document provides an in-depth, optimized protocol, a detailed mechanistic explanation, and a comprehensive troubleshooting guide designed to address common challenges encountered during this transformation.

Optimized Experimental Protocol

This protocol provides a robust method for the synthesis of 4-bromophenylacetaldehyde ethylene acetal, emphasizing techniques to maximize yield and purity. The cornerstone of this procedure is the effective removal of water, which is essential to drive the reaction equilibrium towards the product.[1][2][3]

Table 1: Reagents and Stoichiometry
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Bromophenylacetaldehyde199.0410.0 g0.05021.0
Ethylene Glycol62.073.74 g (3.36 mL)0.06021.2
p-Toluenesulfonic Acid (p-TsOH)190.220.24 g0.001260.025
Toluene-150 mL--
Experimental Workflow Diagram

G setup 1. Reaction Setup - Assemble Dean-Stark apparatus - Charge flask with reagents reflux 2. Reflux & Water Removal - Heat to reflux (approx. 110-120°C) - Continuously remove water setup->reflux monitor 3. Reaction Monitoring - Monitor water collection - TLC analysis reflux->monitor workup 4. Workup - Cool reaction - Quench with NaHCO₃ soln. monitor->workup Reaction Complete purify 5. Purification - Separate layers - Dry organic phase - Concentrate in vacuo workup->purify analyze 6. Analysis - Obtain final product - Characterize (NMR, GC-MS) purify->analyze

Caption: High-level workflow for the synthesis of 4-bromophenylacetaldehyde ethylene acetal.

Step-by-Step Methodology
  • Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[4][5] Ensure all glassware is oven-dried to remove any residual moisture.[6]

  • Charging the Flask: To the round-bottom flask, add 4-bromophenylacetaldehyde (10.0 g), toluene (150 mL), ethylene glycol (3.36 mL), and p-toluenesulfonic acid monohydrate (0.24 g).

  • Azeotropic Reflux: Heat the mixture to a steady reflux using a heating mantle. Toluene and water will form a low-boiling azeotrope.[4] The vapor will condense and collect in the Dean-Stark trap. As the liquids cool in the trap, the denser water will separate to the bottom, and the toluene will overflow back into the reaction flask.[3][7]

  • Monitoring the Reaction: The reaction progress can be monitored by observing the amount of water collected in the graduated arm of the Dean-Stark trap. The theoretical amount of water produced is approximately 0.9 mL. The reaction is typically complete when water ceases to collect.[3] Further confirmation can be obtained by thin-layer chromatography (TLC), comparing the reaction mixture to a spot of the starting aldehyde.

  • Workup and Neutralization: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. It is crucial to neutralize the acid catalyst to prevent hydrolysis of the acetal product during extraction.[8] Pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Shake the funnel, venting frequently. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether or ethyl acetate. Combine all organic layers.

  • Drying and Concentration: Wash the combined organic layers with 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to yield the pure 4-bromophenylacetaldehyde ethylene acetal as a colorless oil or solid.

Understanding the Reaction Mechanism

The formation of an acetal is a reversible, acid-catalyzed reaction.[2] The acid catalyst, p-TsOH, protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon.[1] This activation facilitates the nucleophilic attack by a hydroxyl group from ethylene glycol, leading to a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized oxonium ion. The final step involves an intramolecular attack by the second hydroxyl group of the ethylene glycol, followed by deprotonation to regenerate the acid catalyst and yield the stable cyclic acetal.[1][9]

Mechanism Diagram

G Aldehyde 4-Bromophenyl- acetaldehyde ProtonatedAldehyde Protonated Aldehyde Aldehyde->ProtonatedAldehyde + H⁺ (p-TsOH) Hemiacetal Hemiacetal Intermediate ProtonatedAldehyde->Hemiacetal + Ethylene Glycol ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Oxonium Oxonium Ion (+ H₂O) ProtonatedHemiacetal->Oxonium - H₂O Acetal Final Acetal Product Oxonium->Acetal Intramolecular Cyclization Acetal->Acetal - H⁺

Caption: Acid-catalyzed mechanism for cyclic acetal formation.

Troubleshooting Guide

This section addresses common issues that can lead to diminished yields and provides actionable solutions grounded in chemical principles.

Troubleshooting Workflow

G Start Low Yield Observed Q1 Is Starting Material (SM) Present in Product? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No SM Consumed Q1->A1_No No Cause1 Inefficient Water Removal - Check Dean-Stark setup - Ensure proper azeotrope formation A1_Yes->Cause1 Cause2 Insufficient Catalyst - Check p-TsOH quality - Consider slight increase in loading A1_Yes->Cause2 Cause3 Low Temperature - Ensure vigorous reflux A1_Yes->Cause3 Q2 Are there significant unidentified spots on TLC? A1_No->Q2 A2_Yes Byproduct Formation Q2->A2_Yes Yes A2_No Clean Reaction Q2->A2_No No Cause4 Aldehyde Degradation - Use freshly distilled aldehyde - Run under inert atmosphere A2_Yes->Cause4 Cause5 Excess Catalyst - Too much acid can promote  polymerization. Reduce loading. A2_Yes->Cause5 Q3 Did yield drop after workup/purification? A2_No->Q3 A3_Yes Workup/Purification Loss Q3->A3_Yes Yes Cause6 Product Hydrolysis - Ensure complete neutralization  of acid before extraction A3_Yes->Cause6 Cause7 Mechanical Loss - Ensure thorough extraction - Rinse all glassware A3_Yes->Cause7

Caption: Decision tree for troubleshooting low acetal synthesis yields.

Q1: My reaction is very slow or stalls, leaving a significant amount of unreacted 4-bromophenylacetaldehyde. What's wrong?

Answer: This is the most common issue and almost always points to problems with the reaction equilibrium. Acetal formation is a reversible process, and its success hinges on the efficient removal of the water byproduct to drive the reaction forward according to Le Chatelier's principle.[2][3]

  • Cause & Solution (Water Removal): The primary culprit is inefficient water removal.

    • Check Your Dean-Stark Setup: Ensure the apparatus is set up correctly and there are no leaks. The solvent should be refluxing vigorously enough for the azeotrope vapor to reach the condenser.

    • Solvent Choice: Toluene is effective because its boiling point is high enough for a good reaction rate and it forms an azeotrope with water.[4] If your solvent is not forming an azeotrope or is not boiling, you will not remove water effectively.

  • Cause & Solution (Catalyst): The acid catalyst may be inactive or insufficient.

    • Catalyst Quality: p-Toluenesulfonic acid is hygroscopic. Use a fresh bottle or dry your catalyst before use.

    • Catalyst Loading: While typically 1-2.5 mol% is sufficient, a stalled reaction may benefit from the addition of a small, fresh portion of the catalyst. However, be cautious, as excessive acid can cause other problems (see Q2).[10]

Q2: My starting material is consumed, but the yield is low and I see multiple byproducts on my TLC plate. What are these byproducts?

Answer: The formation of byproducts suggests that side reactions are competing with the desired acetalization.

  • Cause & Solution (Aldehyde Instability): Aldehydes, particularly those with α-hydrogens like 4-bromophenylacetaldehyde, can be prone to self-condensation (aldol reaction) or polymerization under acidic conditions.

    • Purity of Aldehyde: Ensure the starting aldehyde is pure and free from the corresponding carboxylic acid (4-bromophenylacetic acid), which can form via air oxidation.[11] Using freshly purified aldehyde is recommended.

    • Reaction Temperature: While reflux is necessary, excessively high temperatures for prolonged periods can promote degradation. Once water collection ceases, proceed to the workup.

  • Cause & Solution (Excess Acid): Using too much acid catalyst can lower the yield. Excess acid can protonate the alcohol, reducing its nucleophilicity, and may also catalyze polymerization or other decomposition pathways.[10]

    • Optimize Catalyst Loading: Stick to the recommended catalytic amount (1-3 mol%). If you suspect your catalyst is the issue, it's better to use a fresh, active batch at a low loading than a large amount of a poor-quality catalyst.

Q3: I had a good crude yield, but lost a significant amount of product during the aqueous workup or purification. Why?

Answer: This indicates that your product, the acetal, is decomposing after the reaction is complete. Acetals are stable under basic and neutral conditions but are rapidly hydrolyzed back to the aldehyde and alcohol in the presence of aqueous acid.[2][8]

  • Cause & Solution (Incomplete Neutralization): Residual p-TsOH in the organic layer during an aqueous wash will create an acidic aqueous environment, leading to rapid deprotection (hydrolysis) of your product at the phase interface.

    • Thorough Quenching: Always wash the reaction mixture with a weak base, such as saturated sodium bicarbonate or a dilute potassium carbonate solution, before any washes with neutral water or brine.[12] Check the pH of the aqueous layer after the basic wash to ensure it is neutral or slightly basic.

  • Cause & Solution (Acidic Silica Gel): Standard silica gel is slightly acidic and can cause some hydrolysis of acid-sensitive compounds during column chromatography.

    • Neutralize Silica: If you observe streaking or product loss on the column, you can use silica gel that has been neutralized by pre-treating it with a solvent system containing a small amount of a non-polar amine, like triethylamine (e.g., 1% triethylamine in your hexane/ethyl acetate eluent).[10]

Frequently Asked Questions (FAQs)

  • Why is an acid catalyst necessary? Alcohols are weak nucleophiles. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic and susceptible to attack by the alcohol.[2] Without the catalyst, the reaction is impractically slow.

  • Can I use a different acid catalyst? Yes, other acid catalysts like sulfuric acid (H₂SO₄) or Lewis acids such as zirconium tetrachloride (ZrCl₄) can be used.[10][13] However, p-TsOH is often preferred because it is a solid that is easy to handle, less corrosive than H₂SO₄, and highly effective.[1]

  • Can I run the reaction without a solvent? In some cases, acetalizations can be run under solvent-free conditions, especially if one of the reagents is a liquid and can act as the solvent.[14][15] For this specific synthesis, using toluene is highly advantageous as it serves as the azeotroping agent to remove water, which is the most critical factor for achieving a high yield.[4]

  • How should I store 4-bromophenylacetaldehyde? Aldehydes can be sensitive to air and light. It is best to store 4-bromophenylacetaldehyde under an inert atmosphere (nitrogen or argon), refrigerated, and protected from light to prevent oxidation to the carboxylic acid.

  • Is the formation of a five-membered ring with ethylene glycol particularly favorable? Yes. The formation of five- and six-membered cyclic acetals is entropically favored over the formation of acyclic acetals from two separate alcohol molecules.[9][16][17] This intramolecular cyclization step is rapid and contributes to the high efficiency of using diols for protection.

References

  • Ethylene Glycol Acetal Protection Method. Scribd. [Link]

  • A Simple and Efficient Heterogeneous Procedure for Thioacetalization of Aldehydes and Ketones. Organic Chemistry Portal. [Link]

  • Addition of Alcohols—Acetal Formation. Chemistry LibreTexts. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

  • Dean–Stark apparatus. Grokipedia. [Link]

  • Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. JoVE. [Link]

  • Ethylene Glycol for Protecting Groups. YouTube. [Link]

  • Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals. ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • A Simple and Efficient Heterogeneous Procedure for Thioacetalization of Aldehydes and Ketones. Thieme E-Books & E-Journals. [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • FACILE METHOD FOR ACETALISATION AND KETALISATION OF AROMATIC CARBONYL COMPOUNDS. ResearchGate. [Link]

  • Dean–Stark apparatus. Wikipedia. [Link]

  • Dean Stark Distillation. YouTube. [Link]

  • Optimization for acetalization. ResearchGate. [Link]

  • Synthesis of 4-bromobenzaldehyde ethylene ketal. PrepChem.com. [Link]

  • Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. [Link]

  • A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. SciSpace. [Link]

  • Acetal Formation. Chemistry LibreTexts. [Link]

  • Formation and Reactions of Acetals. Chemistry Steps. [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for Ethylene Glycol Protection Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and professionals in drug development who utilize ethylene glycol for the protection of carbonyl groups. It provides in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges, with a core focus on the critical parameter of catalyst loading.

Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses common queries regarding the ethylene glycol protection of aldehydes and ketones, establishing the fundamental principles that govern this crucial synthetic transformation.

Q1: What is the primary purpose of protecting a carbonyl group with ethylene glycol?

The protection of a carbonyl group as a cyclic acetal (specifically, a 1,3-dioxolane) renders it inert to nucleophiles and basic conditions.[1][2] This strategy is essential in multi-step syntheses where a planned reaction, such as a Grignard addition or hydride reduction at a different site, would otherwise be compromised by reacting with the more electrophilic carbonyl group.[3] The protection allows for selective transformations elsewhere in the molecule, after which the carbonyl can be regenerated via hydrolysis.

Q2: What is the general mechanism for acid-catalyzed acetal formation?

The reaction is a reversible, acid-catalyzed process. The key steps are:

  • Protonation: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: One hydroxyl group of ethylene glycol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the original carbonyl oxygen, forming a hemiacetal intermediate.

  • Water Elimination: The hydroxyl group of the hemiacetal is protonated, turning it into a good leaving group (water). Elimination of water generates a resonance-stabilized oxonium ion.

  • Ring Closure: The second hydroxyl group of the ethylene glycol molecule acts as an intramolecular nucleophile, attacking the oxonium ion to form the five-membered ring.

  • Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the neutral cyclic acetal product.[4]

Acetal_Formation_Mechanism cluster_reactants Reactants cluster_product Product Start Ketone/Aldehyde + Ethylene Glycol Protonated_Carbonyl Protonated Carbonyl Start->Protonated_Carbonyl + H+ Hemiacetal Hemiacetal Intermediate Protonated_Carbonyl->Hemiacetal + HO(CH2)2OH Oxonium_Ion Oxonium Ion (Water leaves) Hemiacetal->Oxonium_Ion + H+ - H2O Product Cyclic Acetal (1,3-Dioxolane) Oxonium_Ion->Product Intramolecular Attack Product->Start Hydrolysis (+H2O, H+) Optimization_Workflow Start Problem: Low Yield or Side Reactions Check_Water Step 1: Verify Efficient Water Removal Start->Check_Water Water_OK Water Removal is Effective Check_Water->Water_OK Yes Water_Not_OK Water Removal is Inefficient Check_Water->Water_Not_OK No Catalyst_Loading Step 2: Evaluate Catalyst Loading Water_OK->Catalyst_Loading Fix_Water Action: Use Activated Sieves or Optimize Dean-Stark Water_Not_OK->Fix_Water Recheck Re-run and Monitor Reaction Progress Fix_Water->Recheck Loading_High Loading Too High (Side Products) Catalyst_Loading->Loading_High Side Products Loading_Low Loading Too Low (Slow/Incomplete) Catalyst_Loading->Loading_Low Low Conversion Reduce_Loading Action: Decrease Loading or Use Milder Catalyst Loading_High->Reduce_Loading Increase_Loading Action: Incrementally Increase Loading Loading_Low->Increase_Loading Reduce_Loading->Recheck Increase_Loading->Recheck End Optimized Reaction Recheck->End

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl Dioxolanes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) stands as an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of specific chemical moieties is paramount for accurate interpretation of mass spectra. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns characteristic of benzyl dioxolanes. We will explore the dominant fragmentation pathways, compare them to related structural analogs, and provide a validated experimental protocol for data acquisition.

The Decisive Role of the Benzyl Group: Formation of the Tropylium Ion

The fragmentation of any molecule containing a benzyl unit is overwhelmingly dominated by a single, highly favored pathway: the formation of the tropylium ion.[1] When a benzyl-containing compound is subjected to electron ionization, it readily undergoes cleavage at the benzylic carbon—the carbon atom adjacent to the aromatic ring.[2] This benzylic cleavage results in the formation of a benzyl cation (PhCH₂⁺) with a mass-to-charge ratio (m/z) of 91.[3][4][5]

While this benzyl cation is stabilized by resonance, it rapidly undergoes a sophisticated rearrangement to form the tropylium ion (C₇H₇⁺), a seven-membered aromatic ring.[6][7] The exceptional stability of the tropylium ion is due to its aromaticity; it is a planar, cyclic ion with 6 π-electrons, fulfilling Hückel's rule.[4][5] This inherent stability makes the m/z 91 peak not just prominent, but frequently the base peak (the most intense peak) in the mass spectrum.[5][7] This powerful diagnostic marker strongly indicates the presence of a benzyl group within the analyte.[7]

Caption: Formation of the highly stable tropylium ion from a benzyl-containing precursor.

Intrinsic Fragmentation of the 1,3-Dioxolane Heterocycle

In the absence of the overpowering influence of a benzyl group, the 1,3-dioxolane ring exhibits its own characteristic fragmentation patterns. As a cyclic acetal, its fragmentation is primarily initiated by cleavage of the bonds alpha to the oxygen atoms, which can stabilize the resulting positive charge.[8][9]

Common fragmentation pathways for substituted 1,3-dioxolanes include:

  • Loss of a substituent from the C2 position.

  • Ring cleavage leading to the formation of resonance-stabilized oxonium ions.

  • For 2-alkyl-1,3-dioxolanes, fragmentation can produce characteristic even-numbered mass fragments, such as the m/z 58 ion observed for 2-methyl-1,3-dioxolane.[8] More complex spirocyclic dioxolanes show prominent ions corresponding to the ejection of parts of the dioxolane ring structure.[10]

Caption: General fragmentation pathways for a substituted 1,3-dioxolane ring system.

A Synthesis: The Fragmentation Pattern of Benzyl Dioxolanes

When a benzyl group is attached to a dioxolane ring (e.g., 2-benzyl-1,3-dioxolane), the resulting mass spectrum is a composite of the pathways described above, but with a clear hierarchy. The fragmentation is dominated by the energetically favorable formation of the tropylium ion.

The primary and most significant fragmentation event is the cleavage of the benzylic C-C bond connecting the phenylmethyl group to the dioxolane ring.

  • Dominant Pathway (Benzylic Cleavage): The molecular ion loses the entire dioxolane moiety as a radical, leading to the formation of the m/z 91 ion, which rearranges to the tropylium ion. This peak is expected to be the base peak of the spectrum.

  • Secondary Pathways (Dioxolane-based Fragmentation): While less significant, fragments originating from the dioxolane ring itself are also possible. These are typically of much lower abundance. For a compound like 2-benzyl-1,3-dioxolane (MW=164), one might observe:

    • An ion at m/z 73 , corresponding to the [C₃H₅O₂]⁺ fragment from the cleavage of the benzyl group.

    • Loss of formaldehyde (CH₂O, 30 Da) or other small neutral molecules from the molecular ion or larger fragments.

Caption: The dominant and secondary fragmentation pathways for 2-benzyl-1,3-dioxolane.

Comparative Analysis: Diagnostic Ions

To fully appreciate the diagnostic power of these fragmentation patterns, it is instructive to compare the expected mass spectrum of a benzyl dioxolane with its structural components.

Compound TypeExampleExpected Molecular Ion (M⁺•)Key Diagnostic Fragments (m/z)Rationale
Alkylbenzene ToluenePresent, often strong (m/z 92)91 (Base Peak) , 65Loss of H• followed by rearrangement to tropylium ion is highly favored.[6]
Alkyl Dioxolane 2-Methyl-1,3-dioxolaneWeak or absent (m/z 88)87 , 73, 58, 43Fragmentation is driven by α-cleavage and ring opening, lacking a single, exceptionally stable fragment ion.[8][11]
Benzyl Dioxolane 2-Benzyl-1,3-dioxolaneWeak or absent (m/z 164)91 (Base Peak) , 73, 65The fragmentation pathway is overwhelmingly directed by the formation of the ultra-stable tropylium ion, making other fragments minor in comparison.

This comparison highlights that while a benzyl dioxolane contains the dioxolane structure, its fragmentation "fingerprint" will more closely resemble that of a simple benzyl compound due to the energetic favorability of forming the tropylium ion.

Experimental Protocol: GC-MS Analysis of Benzyl Dioxolanes

This protocol outlines a standard method for acquiring EI mass spectra for volatile or semi-volatile benzyl dioxolane compounds using Gas Chromatography-Mass Spectrometry (GC-MS). This approach ensures separation from impurities and provides high-quality, reproducible spectra.

Objective: To obtain the electron ionization (70 eV) mass spectrum of a purified benzyl dioxolane sample.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source (e.g., Agilent 7890 GC with 5977 MSD).[12][13]

  • GC Column: A non-polar or mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

Procedure:

  • Sample Preparation:

    • Dissolve the benzyl dioxolane sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL (100 ppm).

    • Vortex the sample to ensure complete dissolution.

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • GC Method Parameters:

    • Injector Port: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 35 - 450.

    • Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the filament from being saturated by the injection solvent.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the benzyl dioxolane.

    • Extract the mass spectrum from the apex or the average across the chromatographic peak.

    • Identify the molecular ion (if present) and the key fragment ions (m/z 91, 73, etc.).

    • Compare the obtained spectrum with library data (e.g., NIST/Wiley) if available and with the fragmentation principles outlined in this guide.

Conclusion

The mass spectrometry fragmentation of benzyl dioxolanes is a textbook example of how a single, highly stabilizing structural feature—the benzyl group—can dictate the entire fragmentation cascade. The facile formation of the aromatic tropylium ion (m/z 91) provides an unambiguous diagnostic marker that often appears as the base peak. While fragments characteristic of the dioxolane ring may be present, they are typically of very low intensity. This understanding allows researchers to confidently identify the presence of a benzyl dioxolane moiety, a critical step in the structural elucidation of novel compounds, metabolites, and degradation products.

References

  • Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Tropylium Ion | Encyclopedia MDPI. (2023). MDPI. [Link]

  • mass spectrometry: tropylium ion. (2018). YouTube. [Link]

  • Analysis of 1,4-Dioxane by Purge and Trap and Gas Chromatography/Mass Spectrometry. (n.d.). OI Analytical. [Link]

  • Decomposition of Tropylium and Substituted Tropylium Ions. (1966). The Journal of Chemical Physics. [Link]

  • Tropylium ion - chemeurope.com. (n.d.). Chemeurope.com. [Link]

  • Fragmentation Patterns in Mass Spectrometry - Read Chemistry. (2024). Read Chemistry. [Link]

  • GC-MS chromatogram of 1,4-dioxane. (n.d.). ResearchGate. [Link]

  • Friedel, R. A., & Sharkey, A. G., Jr. (1956). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. (2024). AIP Publishing. [Link]

  • Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. (2021). Agilent. [Link]

  • The determination of 1,4-dioxane in cosmetic products by gas chromatography with tandem mass spectrometry. (2019). PubMed. [Link]

  • Video: Mass Spectrometry: Aromatic Compound Fragmentation. (2024). JoVE. [Link]

  • mass spectrum of 1,3-dioxane C4H8O2. (n.d.). Doc Brown's Chemistry. [Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (n.d.). Fiveable. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Scribd. [Link]

  • Mass spectrometry of alkylbenzenes and related compounds. (n.d.). CORE. [Link]

  • Mass Spectral Fragmentation of a Novel Cyclooctane. (1980). Defense Technical Information Center. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. (2016). YouTube. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • The Main Fragmentation Reactions of Organic Compounds. (n.d.). Thieme. [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Elsevier. [Link]

Sources

13C NMR chemical shifts for dioxolane methine vs benzyl methylene carbons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oxygen Count" Rule

In synthetic organic chemistry—particularly in carbohydrate and polyol protection strategies—distinguishing between a Benzyl Ether (


)  and a Benzylidene Acetal (Dioxolane)  is a critical verification step. While both protecting groups introduce aromatic signals and lipophilicity, their diagnostic 

C NMR signatures are chemically distinct due to the "Oxygen Count" rule.
  • Benzyl Methylene (

    
    ):  Bonded to one  oxygen. Resonates in the 70–75 ppm  range.
    
  • Dioxolane Methine (

    
    ):  Bonded to two  oxygens (acetal). Resonates in the 100–106 ppm  range.
    

This guide details the spectroscopic discrimination of these moieties, providing reference data, mechanistic explanations, and a self-validating experimental workflow.

Part 1: Theoretical Basis & Chemical Shift Logic

To interpret these signals accurately, one must understand the electronic environment driving the chemical shift (


).
The Deshielding Effect

Carbon chemical shifts are dominated by the paramagnetic shielding term, which is heavily influenced by the electronegativity of attached heteroatoms.

  • Benzyl Methylene: The carbon is attached to a phenyl ring and one oxygen atom. The inductive effect (

    
    ) of the single oxygen deshields the nucleus, pushing it to ~70 ppm.
    
  • Dioxolane Methine (Acetal): The C2 carbon of the 1,3-dioxolane ring is an acetal center. It is bonded to two oxygen atoms. This dual-inductive effect, combined with the hyperconjugative anomeric effect (

    
    ), significantly reduces electron density around the nucleus, causing a dramatic downfield shift to ~100+ ppm.
    
DEPT-135 Phase Logic

The Distortionless Enhancement by Polarization Transfer (DEPT) sequence is the definitive discriminator.

  • Methylene (

    
    ):  Inverts (Negative phase).[1]
    
  • Methine (

    
    ):  Upright (Positive phase).[1]
    
Diagram 1: Electronic Environments & Shift Prediction

ChemicalShiftLogic cluster_0 Benzyl Ether (Bn) cluster_1 Benzylidene Acetal (Dioxolane) Bn_Struct Ph-CH2-O-R Bn_Elec 1 Oxygen Atom (Moderate Deshielding) Bn_Struct->Bn_Elec Bn_DEPT DEPT-135: Negative (CH2) Bn_Struct->Bn_DEPT Bn_Shift δ 70 - 75 ppm Bn_Elec->Bn_Shift Diox_Struct Ph-CH(OR)2 Diox_Elec 2 Oxygen Atoms (Strong Deshielding) Diox_Struct->Diox_Elec Diox_DEPT DEPT-135: Positive (CH) Diox_Struct->Diox_DEPT Diox_Shift δ 100 - 106 ppm Diox_Elec->Diox_Shift

Caption: Comparative logic flow demonstrating how oxygen substitution count drives chemical shift magnitude and DEPT phase behavior.

Part 2: Comparative Data Analysis

The following data aggregates standard shift ranges observed in


. Note that solvent effects (e.g., 

,

) may shift these values by 1–2 ppm, but the relative distinction remains constant.
Table 1: Diagnostic Signal Comparison
FeatureBenzyl Methylene (

)
Dioxolane Methine (Acetal C2)Dioxolane Backbone (

)*
Hybridization

Secondary

Tertiary (Acetal)

Secondary/Tertiary
Shift Range (

)
70.0 – 75.0 ppm 100.0 – 106.0 ppm 65.0 – 78.0 ppm
DEPT-135 Phase Negative (Inverted)Positive (Upright)Negative (

) or Positive (

)
Multiplicity (

)
Triplet (~140 Hz)Doublet (~160-170 Hz)Varies
Key Interference Overlaps with backbone ethersNone (Unique region)Overlaps with Benzyl

*Note: The "Dioxolane Backbone" refers to the non-anomeric carbons (positions 4 and 5). These often overlap with benzyl methylenes, making the C2 acetal signal the only reliable diagnostic for the ring system.

Critical Nuance: The "Backbone" Trap

A common error in complex molecule analysis is confusing the backbone methine of a substituted dioxolane (e.g., in a glycerol derivative) with a benzyl methylene.

  • If your dioxolane has a substituent at C4, the C4 carbon is a methine resonating at ~75 ppm.

  • This overlaps with Benzyl

    
    .
    
  • Solution: Always look for the ~100 ppm C2 signal to confirm the presence of the dioxolane ring first. Do not rely solely on the 70–80 ppm region.

Part 3: Experimental Protocol (Self-Validating)

To ensure unambiguous assignment, follow this "Triad Protocol" utilizing 1D


C, DEPT-135, and HSQC.
Step 1: Sample Preparation[2]
  • Concentration: Dissolve 20–50 mg of compound in 0.6 mL

    
    . Low concentration leads to poor S/N ratio for quaternary carbons, but methines/methylenes are usually visible.
    
  • Reference: Ensure TMS (0.00 ppm) or the center solvent triplet (77.16 ppm) is referenced correctly.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Standard 1D

    
    C: 
    
    • Scans: 256–1024 (depending on concentration).

    • Relaxation Delay (D1): 2.0 seconds.[2]

  • DEPT-135:

    • Pulse Angle: 135° read pulse.[3]

    • Scans: 128.

    • Purpose: Separates

      
       (Up) from 
      
      
      
      (Down).[4]
Step 3: Analysis Workflow (The Decision Tree)

Use the following logic to interpret your spectra.

Diagram 2: Structural Elucidation Workflow

DecisionTree Start Identify Signal of Interest CheckRegion Check Chemical Shift Region Start->CheckRegion Region100 Region: 95 - 110 ppm CheckRegion->Region100 Region70 Region: 65 - 80 ppm CheckRegion->Region70 DEPT_Check1 Check DEPT-135 Phase Region100->DEPT_Check1 DEPT_Check2 Check DEPT-135 Phase Region70->DEPT_Check2 Res_Acetal CONFIRMED: Dioxolane Acetal Methine (C2 Position) DEPT_Check1->Res_Acetal Positive (CH) Res_Quat Quaternary Acetal (e.g., Acetonide C2) No DEPT Signal DEPT_Check1->Res_Quat Absent (Cq) Res_Bn Negative Phase (CH2): Likely Benzyl Ether (or Dioxolane Backbone CH2) DEPT_Check2->Res_Bn Negative (CH2) Res_Backbone Positive Phase (CH): Dioxolane Backbone Methine (C4/C5 Substituted) DEPT_Check2->Res_Backbone Positive (CH)

Caption: Decision tree for assigning ether/acetal carbons based on shift location and DEPT phasing.

Part 4: Advanced Verification (2D NMR)

If 1D data is ambiguous (e.g., severe overlap in the 70 ppm region), HSQC (Heteronuclear Single Quantum Coherence) is the gold standard.

  • Run 1H NMR:

    • Benzyl

      
       protons appear as an AB system or singlet at 
      
      
      
      4.5 – 4.9 ppm
      .
    • Benzylidene acetal methine proton appears as a singlet at

      
       5.5 – 6.0 ppm  (deshielded by two oxygens and the aromatic ring).
      
  • Correlate in HSQC:

    • Cross-reference the proton shift to the carbon shift.

    • If the proton at 5.5 ppm correlates to a carbon at 101 ppm

      
      Dioxolane Methine .
      
    • If the proton at 4.6 ppm correlates to a carbon at 72 ppm

      
      Benzyl Methylene .
      

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift ranges).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • PubChem Compound Summary. (2023). 2-Phenyl-1,3-dioxolane (Benzylidene acetal data). National Library of Medicine. Link

Sources

Technical Guide: TLC Analysis of 4-Bromophenylacetaldehyde vs. 2-(4-Bromobenzyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bottom Line

In normal-phase silica chromatography, the protection of 4-bromophenylacetaldehyde (Aldehyde) to form 2-(4-bromobenzyl)-1,3-dioxolane (Dioxolane) results in a distinct increase in


 value .
  • Aldehyde (

    
     Lower):  More polar due to the carbonyl dipole; often exhibits "streaking" due to enolization or oxidation on acidic silica.
    
  • Dioxolane (

    
     Higher):  Less polar (diether functionality); migrates as a compact, stable spot.
    

Critical Differentiator: While both compounds are UV-active, only the starting aldehyde will stain positive (orange/red) with 2,4-Dinitrophenylhydrazine (2,4-DNP) . The dioxolane will remain colorless under DNP visualization.

Mechanistic Basis & Polarity

To interpret the TLC correctly, one must understand the interaction between the analytes and the stationary phase (Silica Gel


).
The Polarity Shift
  • 4-Bromophenylacetaldehyde (Substrate): The carbonyl oxygen possesses a strong partial negative charge (

    
    ) and acts as a significant hydrogen bond acceptor for the silanol groups (
    
    
    
    ) on the plate. This strong adsorption retards its movement.[1]
  • Dioxolane Derivative (Product): Upon protection with ethylene glycol, the carbonyl is converted into a cyclic acetal. While the acetal contains two oxygen atoms, the steric bulk of the ethylene bridge and the lack of a polarized

    
    -bond reduce the overall polarity compared to the parent carbonyl. Consequently, it elutes faster (higher 
    
    
    
    ) with non-polar mobile phases.[1]
Reaction Scheme

The following diagram illustrates the transformation and the resulting polarity shift.

ReactionScheme Aldehyde 4-Bromophenylacetaldehyde (Polar / Reactive) Reagents Ethylene Glycol PTSA (cat.), Toluene Dean-Stark (-H2O) Aldehyde->Reagents Dioxolane 2-(4-Bromobenzyl)-1,3-dioxolane (Less Polar / Stable) Reagents->Dioxolane Protection Step

Figure 1: Acid-catalyzed protection of the aldehyde converts the polar carbonyl into a lipophilic dioxolane ring.

Experimental Protocol

A. Standardized TLC Conditions
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (Eluent): Hexanes : Ethyl Acetate (Standard screening gradient).

    • Recommended Ratio:9:1 or 8:2 (v/v).

    • Note: Phenylacetaldehydes are mobile; high concentrations of EtOAc will cause both spots to co-elute near the solvent front. Keep polarity low.

B. Visualization Workflow

This protocol ensures you do not mistake the product for the starting material.

  • Elution: Run the plate until the solvent front reaches ~1 cm from the top.

  • UV Inspection (254 nm): Circle all dark spots with a pencil. Both compounds contain the 4-bromophenyl chromophore and will quench fluorescence.

  • Chemical Staining (Validation):

    • Dip the plate in 2,4-DNP stain.

    • Heat gently (optional, usually instant for aldehydes).

    • Interpretation:

      • Orange Spot: Unreacted Aldehyde.

      • No Color Change (UV spot only): Protected Dioxolane.

Comparative Data Analysis

The following values are representative for Silica Gel 60. Exact


 values vary based on humidity and solvent quality, but the relative difference (

)
remains constant.
Table 1: Relative Retention Data
CompoundFunctional GroupPolarityEst.[1][2][3]

(9:1 Hex:EtOAc)
Est.[2]

(8:2 Hex:EtOAc)
Spot Morphology
4-Bromophenylacetaldehyde AldehydeHigh0.25 - 0.300.40 - 0.45Often streaks (tailing)
Dioxolane Derivative Cyclic AcetalLow0.50 - 0.60 0.70 - 0.80 Compact, round spot

(Separation)
--~0.25 ~0.30 Excellent Separation
Visual Simulation of TLC Plate

The diagram below simulates a co-spot experiment, which is the gold standard for monitoring reaction progress.

TLC_Plate cluster_plate TLC Analysis: Reaction Monitoring (Hex:EtOAc 9:1) L1 Lane 1: Starting Material SM1 Aldehyde (Rf 0.30) L2 Lane 2: Co-Spot Prod2 Dioxolane L3 Lane 3: Reaction Mix Prod3 Dioxolane (Rf 0.60) SM2 Aldehyde

Figure 2: Simulated TLC plate. Lane 2 (Co-spot) demonstrates the clear separation required to confirm conversion.

Troubleshooting & Expert Insights

"The Ghost Spot" (Decomposition)
  • Issue: You observe a streak or a new spot at the baseline (

    
    ) in the aldehyde lane.
    
  • Cause: Phenylacetaldehydes are notoriously unstable. They oxidize to 4-bromophenylacetic acid upon exposure to air or slightly acidic silica. The acid interacts strongly with silica and barely moves in 9:1 Hex:EtOAc.

  • Solution: Always use freshly distilled or purified aldehyde for reference spots. If the baseline spot persists in the reaction mixture, it indicates some oxidation occurred before protection was complete.

Incomplete Protection
  • Observation: The reaction spot looks like the product (

    
     0.6), but stains faintly orange with DNP.
    
  • Diagnosis: Trace aldehyde remains, or the acetal is hydrolyzing on the acidic silica plate.

  • Fix: Add a few drops of Triethylamine (

    
    )  to your TLC developing tank. This neutralizes the silica, preventing the acid-catalyzed hydrolysis of the acetal during the run, ensuring the orange color only comes from free unreacted aldehyde.
    

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter on Protection for the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General TLC methodologies and aldehyde characterization).

  • Reich, H. J. (2023). Bordwell pKa Table and Organic Chemistry Data. University of Wisconsin-Madison. (Reference for polarity and TLC solvent selection).

  • LibreTexts Chemistry. (2022). Thin Layer Chromatography (TLC) - Visualization and Rf Values. (General guide on DNP staining and polarity).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-[(4-Bromophenyl)methyl]-1,3-dioxolane: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and its therapeutic potential. However, the journey to discovery is paved with a series of chemical transformations, each with its own set of handling requirements. This guide provides an in-depth, practical framework for the safe handling of 2-[(4-Bromophenyl)methyl]-1,3-dioxolane, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

While a comprehensive toxicological profile for 2-[(4-Bromophenyl)methyl]-1,3-dioxolane is not extensively documented, the known hazards of structurally similar compounds, such as other brominated phenyl and dioxolane derivatives, provide a solid foundation for a cautious approach. The primary concerns are skin and eye irritation, potential respiratory irritation, and harm if swallowed.[1][2]

Key Hazard Considerations:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory system.[1]

  • Ingestion: The substance may be harmful if swallowed.[2]

Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is even selected, robust engineering controls must be in place. These are designed to minimize exposure by isolating the hazard from the operator.

  • Ventilation: All handling of 2-[(4-Bromophenyl)methyl]-1,3-dioxolane should be conducted in a well-ventilated area.[3] For all but the smallest quantities, a certified chemical fume hood is mandatory to prevent the accumulation of potentially harmful vapors.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is not a one-size-fits-all approach; it should be tailored to the scale and nature of the work being performed. The following table outlines the recommended PPE for handling 2-[(4-Bromophenyl)methyl]-1,3-dioxolane.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale, in a fume hood) Nitrile or neoprene glovesTightly fitting safety goggles with side-shields[3]Standard laboratory coatNot typically required if work is performed in a certified fume hood
Synthesis and work-up (larger scale or outside a fume hood) Chemically resistant gloves (e.g., butyl rubber or Viton™)Chemical splash goggles and a face shieldChemically resistant apron or coveralls over a lab coat[5]A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or if aerosols are generated[4]
Accidental spill cleanup Heavy-duty, chemically resistant glovesChemical splash goggles and a face shieldImpervious coveralls[3][5]A self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas[6]

Expert Insights on PPE Selection:

  • Glove Selection: Always inspect gloves for any signs of degradation or perforation before use.[3] Double-gloving can provide an extra layer of protection, especially during extended handling periods.

  • Eye Protection: Safety glasses alone are insufficient. Chemical splash goggles that form a seal around the eyes are essential to protect against splashes.[4] A face shield should be used in conjunction with goggles whenever there is a significant splash risk.[7][8]

Step-by-Step Handling and Disposal Workflow

The following workflow provides a procedural guide for the safe handling and disposal of 2-[(4-Bromophenyl)methyl]-1,3-dioxolane.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_1 Conduct Risk Assessment prep_2 Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Shower) prep_1->prep_2 prep_3 Select and Inspect Appropriate PPE prep_2->prep_3 handle_1 Don PPE Correctly prep_3->handle_1 handle_2 Handle in a Well-Ventilated Area (Preferably a Fume Hood) handle_1->handle_2 handle_3 Avoid Skin and Eye Contact handle_2->handle_3 handle_4 Prevent Aerosol/Vapor Formation handle_3->handle_4 post_1 Decontaminate Work Area handle_4->post_1 post_2 Remove and Dispose of Contaminated PPE post_1->post_2 post_3 Wash Hands Thoroughly post_2->post_3 disp_1 Segregate Waste into Labeled, Closed Containers post_3->disp_1 disp_2 Consult Institutional Waste Disposal Guidelines disp_1->disp_2 disp_3 Dispose of as Hazardous Chemical Waste (e.g., Incineration) disp_2->disp_3

Caption: Safe Handling Workflow for 2-[(4-Bromophenyl)methyl]-1,3-dioxolane

Operational Plan:

  • Preparation and Weighing:

    • Before starting, ensure you have read and understood the Safety Data Sheet (SDS) for this or a closely related compound.

    • Don the appropriate PPE as outlined in the table above.

    • Conduct all weighing and solution preparation inside a chemical fume hood to minimize inhalation exposure.

  • During the Reaction:

    • Keep the reaction vessel closed to prevent the escape of vapors.

    • Maintain a clean and organized workspace to prevent accidental spills.

    • Avoid contact with skin and eyes.[3]

  • Storage:

    • Store 2-[(4-Bromophenyl)methyl]-1,3-dioxolane in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

    • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan:

  • Waste Segregation: All waste materials contaminated with 2-[(4-Bromophenyl)methyl]-1,3-dioxolane, including empty containers, disposable gloves, and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: This material should be disposed of through a licensed chemical destruction facility or by controlled incineration.[3] Do not discharge into sewer systems or the environment.[3] Always follow your institution's and local regulations for hazardous waste disposal.[9][10]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[3]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable container for disposal.

By adhering to these guidelines, you can confidently and safely handle 2-[(4-Bromophenyl)methyl]-1,3-dioxolane, fostering a secure laboratory environment that enables groundbreaking research.

References

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Available at: [Link]

  • Guidance for Selection of Protective Clothing for MDI Users. Covestro. Available at: [Link]

  • Hazardous Substance Fact Sheet. NJ.gov. Available at: [Link]

  • Pesticides PPE - Choosing the right personal protective equipment. Medicom. Available at: [Link]

  • 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane. PubChem. Available at: [Link]

  • 2-(4-BROMOPHENYL)-1,3-DIOXOLANE. Angene. Available at: [Link]

  • Safe method of disposal of unused Pharmaceutical Product. ResearchGate. Available at: [Link]

  • Improper disposal practice of unused and expired pharmaceutical products in Indonesian households. PubMed. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.